Eupalinolide O
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26O8 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3/b12-7+,13-9+,16-5+/t17-,18-,19-,20+/m1/s1 |
InChI Key |
MAIWERGSXNNKMK-INSNYMJASA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@H]1OC(=O)C)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
Eupalinolide O: A Technical Guide on its Chemistry and Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O is a novel sesquiterpene lactone, a class of naturally occurring chemical compounds, isolated from the traditional Chinese medicinal herb Eupatorium lindleyanum DC.[1][2] This compound has garnered significant scientific interest for its potent anticancer activities, particularly against aggressive cancer subtypes such as triple-negative breast cancer (TNBC).[1][3] this compound exerts its cytotoxic effects primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.[1] This guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and the experimental protocols used to elucidate its biological functions.
Chemical Structure and Properties
This compound is classified as a sesquiterpenoid. Its chemical identity is defined by the following properties:
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₆O₈ | |
| Molecular Weight | 418.44 g/mol | |
| CAS Number | 2170228-67-6 | |
| Appearance | Powder | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Biological Activity and Mechanism of Action
This compound demonstrates significant anticancer activity by inducing apoptosis in human triple-negative breast cancer cells. The primary mechanism involves the modulation of key signaling pathways that regulate cell survival and death.
The core mechanism is the induction of apoptosis through the intrinsic mitochondrial pathway. This is achieved by modulating the generation of reactive oxygen species (ROS) and interfering with the Akt/p38 MAPK signaling cascade.
Signaling Pathway of this compound-Induced Apoptosis
The treatment of TNBC cells with this compound initiates a cascade of intracellular events:
-
ROS Generation: this compound stimulates the production of ROS within the cancer cells.
-
Modulation of Signaling Pathways: It inhibits the pro-survival Akt pathway while activating the stress-related p38 MAPK pathway.
-
Mitochondrial Dysfunction: This signaling imbalance leads to a loss of the mitochondrial membrane potential (MMP), a critical step in the initiation of apoptosis.
-
Caspase Activation: The disruption of the mitochondrial membrane triggers the activation of a cascade of caspase enzymes, including caspase-3 and caspase-9, which are the executioners of apoptosis.
-
Apoptosis: The activation of caspases leads to the systematic dismantling of the cell, resulting in apoptotic cell death.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic efficacy of this compound has been quantified using the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Time Point | IC₅₀ (µM) | Reference |
| MDA-MB-231 (TNBC) | 24 h | 10.34 | |
| 48 h | 5.85 | ||
| 72 h | 3.57 | ||
| MDA-MB-453 (TNBC) | 24 h | 11.47 | |
| 48 h | 7.06 | ||
| 72 h | 3.03 |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the referenced studies. For specific concentrations and incubation times, it is crucial to consult the original research articles.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 2 × 10³ cells per well.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 1-20 µM) for specified durations (24, 48, 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, typically DMSO.
-
Measurement: The absorbance is measured using a microplate reader at a wavelength of 450-550 nm.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with the desired concentration of this compound.
-
Cell Harvesting: Both floating (apoptotic) and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., Akt, p38, caspases).
Methodology:
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a standard method, such as a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein, followed by a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a promising natural product with well-defined cytotoxic activity against triple-negative breast cancer cells. Its mechanism of action, centered on the induction of apoptosis via the ROS-mediated modulation of the Akt/p38 MAPK signaling pathway, presents a compelling case for its further investigation as a potential therapeutic agent. The data and protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the full therapeutic potential of this sesquiterpene lactone.
References
Eupalinolide O: A Technical Guide on its Natural Source, Abundance, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O is a sesquiterpene lactone that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. As a member of the eupalinolide family of natural products, it exhibits notable biological activity, including the induction of cell cycle arrest and apoptosis in cancer cell lines. This technical guide provides an in-depth overview of this compound, focusing on its natural source, abundance, detailed experimental protocols for its isolation, and an examination of its interaction with key cellular signaling pathways.
Natural Source and Abundance
The primary natural source of this compound is the plant Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family.[1][2] This plant is traditionally used in Chinese medicine for treating various ailments.[1] this compound is one of several sesquiterpene lactones found in the aerial parts of this plant.[3]
Quantitative analyses of the chemical constituents in different parts of Eupatorium lindleyanum have revealed that the flowers contain the highest concentration of sesquiterpene lactones, including eupalinolides.[1] While specific quantitative data for this compound is not extensively available, studies on related compounds provide valuable insights into its likely abundance.
Table 1: Quantitative Data of Related Eupalinolides from Eupatorium lindleyanum
| Compound | Plant Part | Extraction Method | Yield from n-butanol fraction (mg from 540 mg) | Purity (%) | Reference |
| Eupalinolide A | Aerial Parts | 95% Ethanol (B145695) Extraction, Liquid-Liquid Partitioning, HSCCC | 17.9 | 97.9 | |
| Eupalinolide B | Aerial Parts | 95% Ethanol Extraction, Liquid-Liquid Partitioning, HSCCC | 19.3 | 97.1 |
Note: This data for closely related eupalinolides suggests the potential yield of this compound from a similar purification process.
A comprehensive metabolic profile of Eupatorium lindleyanum using RRLC-Q-TOF-MS has confirmed the presence of 14 sesquiterpene lactones, with the highest levels found in the flowers, followed by the leaves, with negligible amounts in the stems. This indicates that the flowers are the most promising source for the isolation of this compound.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a comprehensive method for the isolation and purification of eupalinolides, including this compound, from the aerial parts of Eupatorium lindleyanum. This protocol is based on established methods for the separation of sesquiterpene lactones from this plant.
1. Plant Material and Extraction:
-
Plant Material: Dried and powdered aerial parts of Eupatorium lindleyanum.
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (10 L) at room temperature for 72 hours.
-
Repeat the extraction process three times.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
2. Liquid-Liquid Partitioning:
- Suspend the crude extract in water.
- Sequentially partition the aqueous suspension with petroleum ether, ethyl acetate, and n-butanol.
- Collect the n-butanol fraction, which is enriched with sesquiterpene lactones, and evaporate the solvent to dryness.
3. High-Speed Counter-Current Chromatography (HSCCC) Purification:
-
Instrumentation: A high-speed counter-current chromatograph.
-
Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio). The upper phase is used as the stationary phase, and the lower phase as the mobile phase.
-
Procedure:
-
Equilibrate the HSCCC column by pumping the stationary phase.
-
Dissolve a portion of the dried n-butanol fraction (e.g., 500 mg) in a suitable volume of the solvent system mixture.
-
Inject the sample into the HSCCC column.
-
Elute with the mobile phase at a constant flow rate (e.g., 2.0 mL/min) and revolution speed (e.g., 900 rpm).
-
Monitor the effluent with a UV detector at 210 nm.
-
Collect fractions based on the resulting chromatogram.
-
Analyze the collected fractions by HPLC to identify and pool the fractions containing this compound.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
-
Western Blot Analysis of Akt/p38 MAPK Signaling Pathway
This protocol outlines the procedure for investigating the effect of this compound on the Akt/p38 MAPK signaling pathway in cancer cells.
1. Cell Culture and Treatment:
- Culture a suitable cancer cell line (e.g., MDA-MB-468 breast cancer cells) in appropriate media and conditions.
- Treat the cells with varying concentrations of this compound for a specified time period (e.g., 24-48 hours). Include a vehicle-treated control group.
2. Protein Extraction:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
- Determine the protein concentration of each sample using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against total Akt, phospho-Akt, total p38, and phospho-p38 overnight at 4°C.
- Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
- Quantify the band intensities using densitometry software.
Signaling Pathway and Experimental Workflow
This compound has been shown to induce apoptosis in cancer cells by modulating the Akt/p38 MAPK signaling pathway. The following diagrams illustrate this signaling pathway and the experimental workflow for its investigation.
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for isolation and analysis.
Conclusion
This compound, a sesquiterpene lactone isolated from Eupatorium lindleyanum, demonstrates significant potential as a therapeutic agent. This guide provides a foundational understanding of its natural sourcing, with a clear indication that the flowers of the plant are the most abundant source. The detailed protocols for isolation and for the analysis of its effects on the Akt/p38 MAPK signaling pathway offer a practical framework for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further quantitative studies are warranted to precisely determine the natural abundance of this compound to optimize its extraction and facilitate its development as a potential therapeutic.
References
- 1. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Proposed Biosynthesis of Eupalinolide O
Disclaimer: The specific biosynthetic pathway of Eupalinolide O has not yet been fully elucidated in the scientific literature. The following guide presents a scientifically plausible and proposed pathway based on the well-established biosynthesis of structurally related germacrane-type sesquiterpene lactones.
Introduction
This compound is a sesquiterpene lactone, a class of C15 terpenoids characterized by a lactone ring, predominantly found in the Asteraceae family.[1][2] These compounds are derived from the universal precursor farnesyl pyrophosphate (FPP) and exhibit a wide range of biological activities.[3][4] This guide details the proposed enzymatic steps leading to the formation of this compound, providing a framework for researchers, scientists, and drug development professionals.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathway, which provide the basic C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2] These precursors are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). The subsequent pathway is detailed in the steps below.
Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)
The initial committed step in the biosynthesis of most germacrane-type sesquiterpene lactones is the cyclization of FPP to (+)-germacrene A. This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS) .
Step 2: Oxidation of (+)-Germacrene A
Following its formation, (+)-germacrene A undergoes a three-step oxidation of the isopropenyl side chain to a carboxylic acid. This series of reactions is catalyzed by a single multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO) . The process involves the formation of germacra-1(10),4,11(13)-trien-12-ol (B1261682) and germacra-1(10),4,11(13)-trien-12-al (B1264113) as intermediates, ultimately yielding germacrene A acid (GAA) .
Step 3: Hydroxylation of Germacrene A Acid (GAA)
The subsequent step involves the stereospecific hydroxylation of the germacrene A acid backbone. Based on the structure of this compound, it is proposed that a cytochrome P450 monooxygenase (CYP) , likely from the CYP71 family which is known to be involved in sesquiterpene lactone biosynthesis, catalyzes the hydroxylation at the C8 position to yield 8β-hydroxy-germacrene A acid .
Step 4: Lactonization
The formation of the characteristic γ-lactone ring is a crucial step. It is proposed that a costunolide synthase (COS)-like enzyme , another cytochrome P450 monooxygenase, catalyzes the hydroxylation at the C6 position of 8β-hydroxy-germacrene A acid. The resulting intermediate, 6α,8β-dihydroxy-germacrene A acid, is unstable and likely undergoes spontaneous dehydration and lactonization to form a precursor lactone.
Step 5: Tailoring Modifications
The final steps in the biosynthesis involve tailoring of the sesquiterpene lactone core to yield this compound. These modifications are likely carried out by a series of tailoring enzymes:
-
Hydroxylation: A specific cytochrome P450 monooxygenase is proposed to hydroxylate the lactone ring at the C3 position.
-
Acylation: An acyltransferase , likely belonging to the BAHD family, is responsible for the esterification of the hydroxyl group at the C8 position with a specific acyl-CoA donor, which in the case of this compound is angelic acid.
Data Presentation: Generalized Quantitative Data for Sesquiterpene Lactone Biosynthesis
As specific quantitative data for the biosynthesis of this compound is not available, the following table summarizes generalized data for key enzymes in related sesquiterpene lactone pathways to provide a comparative reference.
| Enzyme | Substrate | Km (µM) | Product(s) | Source Organism (Example) |
| (+)-Germacrene A Synthase (GAS) | Farnesyl Pyrophosphate (FPP) | 6.6 | (+)-Germacrene A | Cichorium intybus (Chicory) |
| Germacrene A Oxidase (GAO) | (+)-Germacrene A | Not Reported | Germacrene A Acid | Tanacetum cinerariifolium (Pyrethrum) |
| Costunolide Synthase (COS) | Germacrene A Acid | Not Reported | Costunolide | Lactuca sativa (Lettuce) |
| Eupatolide Synthase (HaES) | 8β-hydroxy-GAA | Not Reported | Eupatolide | Helianthus annuus (Sunflower) |
Experimental Protocols: Methodologies for Elucidating Biosynthetic Pathways
The elucidation of biosynthetic pathways for sesquiterpene lactones typically involves a combination of genetic, biochemical, and analytical techniques. The key experimental protocols are outlined below.
1. Identification of Candidate Genes:
-
Transcriptome Analysis: Comparative transcriptomic studies of tissues with high and low concentrations of the target compound (e.g., glandular trichomes vs. leaves) are performed to identify differentially expressed genes. Genes encoding terpene synthases, cytochrome P450s, and acyltransferases are primary candidates.
-
Phylogenetic Analysis: Candidate genes are often identified based on their sequence homology to known enzymes in related pathways from other species.
2. Functional Characterization of Enzymes:
-
Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host system, such as Escherichia coli for soluble enzymes like terpene synthases, or Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana for membrane-bound enzymes like cytochrome P450s.
-
In Vitro Enzyme Assays: The recombinant enzyme is purified and incubated with a putative substrate. The reaction products are then extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzyme's function. For example, a candidate GAS would be incubated with FPP, and the product germacrene A would be identified.
-
In Vivo Assays: The candidate gene(s) are expressed in a host organism (e.g., yeast or N. benthamiana) that may also be engineered to produce the necessary precursor. The accumulation of the expected product in the host organism confirms the enzyme's in vivo function.
3. Isotopic Labeling Studies:
-
Precursors labeled with stable isotopes (e.g., ¹³C or ²H) are fed to the plant or tissue cultures. The incorporation of the label into the final product is traced using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to confirm the metabolic route.
Visualization of the Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
While the precise enzymatic steps for the biosynthesis of this compound await experimental validation, the proposed pathway provides a robust framework based on current knowledge of sesquiterpene lactone biosynthesis. This guide serves as a valuable resource for researchers aiming to elucidate this pathway, potentially enabling the metabolic engineering and synthetic biology approaches for the production of this and other medicinally important eupalinolides. Further research, including the identification and characterization of the specific enzymes from Eupatorium lindleyanum, is necessary to fully confirm and detail this biosynthetic route.
References
Eupalinolide O: A Comprehensive Technical Review of its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O, a sesquiterpene lactone isolated from the traditional Chinese medicine Eupatorium lindleyanum DC., has emerged as a compound of significant interest in oncological research.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a primary focus on its anti-cancer activities. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the compound's mechanisms of action through signaling pathway diagrams.
Pharmacological Activities
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in breast cancer.[1][3] Its cytotoxic activity is primarily mediated through the induction of apoptosis and cell cycle arrest.[2]
Anti-Cancer Activity
Breast Cancer: this compound exhibits notable anticancer activity against human breast cancer cells, including triple-negative breast cancer (TNBC), a subtype with limited therapeutic options. Studies have shown that it can inhibit the viability and proliferation of TNBC cells without significantly affecting normal epithelial cells. The compound induces apoptosis in MDA-MB-468 and other TNBC cell lines, a process characterized by the loss of mitochondrial membrane potential and the activation of caspases. Furthermore, this compound can arrest the cell cycle at the G2/M phase in breast cancer cells. In vivo studies using xenograft models with TNBC cells have confirmed that this compound can suppress tumor growth.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration | Reference |
| MDA-MB-468 | Human Breast Cancer | MTT Assay | 0.195 µg/mL | Not Specified | |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | ~5-10 µM | 24h, 48h, 72h | |
| MDA-MB-453 | Triple-Negative Breast Cancer | MTT Assay | ~5-10 µM | 24h, 48h, 72h |
Mechanism of Action
The anti-cancer effects of this compound are attributed to its ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through the intrinsic pathway, as evidenced by the loss of mitochondrial membrane potential. The apoptotic cascade is further propagated by the activation of caspases, and the effects can be mitigated by pan-caspase inhibitors like Z-VAD-FMK.
Cell Cycle Arrest
In addition to apoptosis, this compound can halt the progression of the cell cycle at the G2/M phase in breast cancer cells. This is associated with a significant decrease in the expression of key cell cycle-related proteins, cyclin B1 and cdc2.
Modulation of Signaling Pathways
This compound's pharmacological actions are linked to the regulation of critical signaling pathways:
-
Akt/p38 MAPK Pathway: In triple-negative breast cancer cells, this compound has been shown to suppress the phosphorylation of Akt while upregulating the phosphorylation of p38 MAPK. The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a common mechanism for anti-cancer drugs.
-
Reactive Oxygen Species (ROS) Generation: The compound modulates the generation of reactive oxygen species in TNBC cells, which can contribute to the induction of apoptosis.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the referenced studies. For specific concentrations, incubation times, and reagents, it is crucial to consult the original research articles.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 2 × 10³ cells/well).
-
Treatment: After cell adherence, they are treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability relative to untreated controls.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound for a designated time, and both floating and adherent cells are collected and washed with cold PBS.
-
Staining: The collected cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction and Quantification: Following treatment with this compound, total protein is extracted from the cells using lysis buffer, and the protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, p38, p-p38, cyclin B1, cdc2, caspases). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound is a promising natural compound with potent anti-cancer properties, particularly against breast cancer. Its mechanism of action involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, including the Akt/p38 MAPK pathway and ROS generation. The available data warrants further investigation to fully elucidate its therapeutic potential and to explore its efficacy in other cancer types. This guide provides a foundational understanding for researchers and drug development professionals interested in the pharmacological applications of this compound.
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide O: A Comprehensive Technical Review for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the existing literature on Eupalinolide O, a sesquiterpene lactone with demonstrated anticancer properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visually represents the compound's mechanisms of action through signaling pathway and experimental workflow diagrams.
Quantitative Data Summary
This compound has shown significant cytotoxic and anti-proliferative effects against various breast cancer cell lines, particularly triple-negative breast cancer (TNBC) subtypes. The following tables consolidate the quantitative data from published studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | 24h (µM) | 48h (µM) | 72h (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 5.85 | 3.57 | [1] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 7.06 | 3.03 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | - | 1.04 | [2] |
| MCF 10A | Normal Breast Epithelial Cells | >20 | >20 | >20 | [1] |
Note: A higher IC50 value indicates lower cytotoxicity. The low IC50 values for cancer cell lines compared to the normal cell line suggest a degree of cancer-selective activity.
Table 2: In Vitro Anti-Proliferative Effects of this compound (Clonogenic Assay)
| Cell Line | Treatment Concentration (µM) | Colony Number (Mean ± SD) | % Inhibition (relative to control) | Citation |
| MDA-MB-231 | 1 | 76.00 ± 7.00 | Not significant | [1] |
| 5 | 68.00 ± 6.08 | ~10.5% | ||
| 10 | 59.67 ± 6.11 | ~21.5% | ||
| 20 | 31.33 ± 3.21 | ~58.8% | ||
| MDA-MB-453 | 1 | 78.33 ± 8.08 | Not significant | |
| 5 | 71.67 ± 6.66 | ~8.5% | ||
| 10 | 61.67 ± 5.13 | ~21.3% | ||
| 20 | 53.00 ± 4.36 | ~32.3% |
Table 3: In Vivo Anticancer Effects of this compound in TNBC Xenograft Models
| Xenograft Model | Treatment Group | Outcome Measure | Result | Citation |
| MDA-MB-231 | This compound (high-dose) | Tumor Fluorescence Intensity | Significantly lower than control | |
| MDA-MB-453 | This compound (low-dose) | Tumor Fluorescence Intensity | Significantly lower than control | |
| MDA-MB-453 | This compound (high-dose) | Tumor Fluorescence Intensity | Significantly lower than control | |
| Both Models | This compound (low and high-dose) | Caspase-3 Protein Expression | Increased compared to control | |
| Both Models | This compound (low and high-dose) | Ki-67 Protein Expression | Suppressed compared to control | |
| Both Models | This compound | Akt Phosphorylation & ROS Level | Downregulated compared to control | |
| Both Models | This compound | p38 Phosphorylation | Upregulated compared to control |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MDA-MB-453, MCF 10A) in 96-well plates at a density of 2 x 10³ cells/well.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, a measure of cell proliferation and survival.
-
Cell Seeding: Seed cells in 6-well plates at a density of 500 cells/well.
-
Treatment: Treat the cells with different concentrations of this compound (e.g., 0-20 µM). The medium is changed every 3 days.
-
Incubation: Incubate the plates for approximately 2 weeks until visible colonies are formed.
-
Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.
-
Colony Counting: Manually count the number of colonies containing more than 50 cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at desired concentrations (e.g., 0, 5, 10 µM) for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
This assay detects changes in the mitochondrial membrane potential, an early indicator of apoptosis.
-
Cell Treatment: Treat cells with this compound (e.g., 0, 5, 10 µM) for 48 hours.
-
JC-1 Staining: Stain the treated cells with JC-1 fluorescent probe at room temperature for 15 minutes.
-
Washing and Resuspension: Wash the cells with PBS and resuspend them in staining buffer.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 0, 5, 10 µM) for 48 hours. Lyse the cells using a chilled cell lysis buffer.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., NucView™ 488 caspase-3 substrate or DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Detection: Measure the fluorescence (for fluorogenic substrates) or absorbance (for colorimetric substrates) using a plate reader or flow cytometer. The signal is proportional to the caspase-3 activity.
Reactive Oxygen Species (ROS) Assay
This assay quantifies the levels of intracellular reactive oxygen species.
-
Cell Treatment: Treat cells in 6-well plates with various doses of this compound for 48 hours.
-
Probe Incubation: Wash the cells and incubate them with a fresh medium containing 10 µM of dichloro-dihydro-fluorescein diacetate (DCFH-DA).
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to detect the fluorescence of dichlorofluorescein (DCF), which is produced upon oxidation of DCFH-DA by ROS.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels.
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, p38, p-p38, c-Myc, caspase-3, Ki-67) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This model is used to evaluate the anticancer efficacy of a compound in a living organism.
-
Cell Implantation: Inject TNBC cells (e.g., MDA-MB-231 or MDA-MB-453) into the mammary fat pads of nude mice to establish xenograft tumors.
-
Treatment: Once tumors are established, treat the mice with this compound (e.g., via intraperitoneal injection) for a specified period (e.g., 20 days). A control group receives the vehicle, and a positive control group may receive a standard chemotherapeutic agent like adriamycin.
-
Tumor Monitoring: Monitor tumor growth and the distribution of cancer cells using an in vivo bioluminescence imaging system. Measure tumor volume and weight regularly.
-
Tissue Analysis: At the end of the study, euthanize the mice and excise the tumors. Perform hematoxylin-eosin (HE) staining to observe tissue morphology. Conduct ELISA to measure ROS levels and western blotting to analyze the expression of apoptosis-related and signaling pathway-associated proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways affected by this compound and a general workflow for its in vitro and in vivo evaluation.
Signaling Pathways
References
Eupalinolide O: Molecular Targets and Therapeutic Potential in Triple-Negative Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Eupalinolide O (EO), a novel sesquiterpene lactone, has emerged as a promising anti-cancer agent. This document provides a comprehensive technical overview of the molecular targets of this compound in TNBC, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols. The primary molecular mechanism of EO in TNBC involves the induction of apoptosis through the modulation of reactive oxygen species (ROS) generation and the subsequent regulation of the Akt/p38 MAPK signaling pathway. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for TNBC.
Introduction
Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets limits therapeutic options primarily to conventional chemotherapy, which is often associated with significant side effects and the development of resistance. Consequently, there is a critical need for the development of novel targeted therapies for TNBC.
Natural products are a rich source of novel anti-cancer compounds. This compound (EO), a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has demonstrated significant anti-tumor activity. Recent studies have elucidated its specific effects on TNBC, highlighting its potential as a therapeutic candidate. This whitepaper synthesizes the current understanding of EO's molecular targets in TNBC, providing a detailed guide for further research and development.
Molecular Targets of this compound in TNBC
The anti-cancer activity of this compound in TNBC is primarily mediated through the induction of apoptosis via two key molecular mechanisms:
-
Reactive Oxygen Species (ROS) Generation: EO treatment leads to an increase in intracellular ROS levels in TNBC cells.[1][2] ROS are highly reactive molecules that, at elevated levels, can induce cellular damage and trigger apoptotic pathways.
-
Modulation of the Akt/p38 MAPK Signaling Pathway: EO treatment results in the downregulation of Akt phosphorylation and the upregulation of p38 MAPK phosphorylation.[1] The PI3K/Akt pathway is a critical cell survival pathway that is often hyperactivated in cancer, while the p38 MAPK pathway is a stress-activated pathway that can promote apoptosis.
The interplay between ROS generation and the Akt/p38 MAPK pathway appears to be central to EO-induced apoptosis in TNBC.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound on TNBC cell lines.
Table 1: IC50 Values of this compound in TNBC Cells
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 |
Data extracted from a study by Zhao et al. (2022).
Table 2: Effect of this compound on Colony Formation of TNBC Cells
| Cell Line | Treatment (µM) | Colony Number (Mean ± SD) |
| MDA-MB-231 | 0 | 100.00 ± 0.00 |
| 1 | 76.00 ± 7.00 | |
| 5 | 68.00 ± 6.08 | |
| 10 | 59.67 ± 6.11 | |
| 20 | 31.33 ± 3.21 | |
| MDA-MB-453 | 0 | 100.00 ± 0.00 |
| 1 | 78.33 ± 8.08 | |
| 5 | 71.67 ± 6.66 | |
| 10 | 61.67 ± 5.13 | |
| 20 | 53.00 ± 4.36 |
Data extracted from a study by Zhao et al. (2022).
Table 3: Effect of this compound on Apoptosis-Related Gene Expression in TNBC Cells
| Cell Line | Treatment (10 µM EO) | Bcl-2 mRNA Expression (Fold Change) | Bax mRNA Expression (Fold Change) |
| MDA-MB-231 & MDA-MB-453 | EO | Decreased | Increased |
Qualitative data from a study by Zhao et al. (2022), which showed a significant decrease in Bcl-2 and a significant increase in Bax mRNA expression.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its investigation.
Caption: this compound signaling pathway in TNBC.
Caption: Experimental workflow for investigating this compound in TNBC.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects on TNBC.
Cell Culture
-
Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-453, and the human normal breast epithelial cell line MCF 10A are used.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed TNBC cells (MDA-MB-231, MDA-MB-453) and control cells (MCF 10A) into 96-well plates at a density of 5 x 10^3 cells/well.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, and 20 µM) for different time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of EO that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.
Clonogenic Assay
-
Cell Seeding: Seed a low density of TNBC cells (e.g., 500 cells/well) into 6-well plates.
-
Treatment: Allow the cells to adhere overnight, then treat with different concentrations of this compound (e.g., 0, 1, 5, 10, and 20 µM).
-
Incubation: Incubate the plates for approximately 10-14 days, allowing colonies to form. The medium should be changed every 2-3 days.
-
Colony Fixation and Staining: Wash the colonies with phosphate-buffered saline (PBS), fix with 4% paraformaldehyde for 15 minutes, and then stain with 0.1% crystal violet for 20 minutes.
-
Colony Counting: After washing and drying, count the number of colonies (typically defined as a cluster of ≥50 cells).
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat TNBC cells with the desired concentrations of this compound (e.g., 5 and 10 µM) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V-FITC and Propidium Iodide (PI) Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blotting
-
Protein Extraction: Treat TNBC cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-p38, p38, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Generation Assay
-
Cell Treatment: Treat TNBC cells with this compound for the desired time.
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion
This compound demonstrates significant anti-cancer activity against triple-negative breast cancer by inducing apoptosis through the generation of reactive oxygen species and the subsequent modulation of the Akt/p38 MAPK signaling pathway. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating the upstream regulators of ROS production induced by EO and exploring its efficacy and safety in preclinical in vivo models to advance its development as a novel therapeutic agent for TNBC.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of Eupalinolide O: A Technical Guide to its Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a compound of significant interest in oncological research. Preliminary studies have elucidated its potent cytotoxic and pro-apoptotic activities, particularly against aggressive cancer phenotypes such as triple-negative breast cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, focusing on its anti-cancer properties. It consolidates quantitative data on its cytotoxicity, effects on apoptosis and the cell cycle, and its modulation of key signaling pathways. Detailed experimental protocols for the key assays are provided to facilitate further research and validation of its therapeutic potential.
Introduction
The quest for novel, effective, and safe anti-cancer agents has led researchers to explore the vast chemical diversity of natural products. Sesquiterpene lactones, a class of secondary metabolites found in various plant families, have shown promise as potential anti-neoplastic compounds. This compound, derived from the traditional medicinal plant Eupatorium lindleyanum, is one such molecule that has demonstrated significant anti-cancer activity in preclinical studies. This document serves as a technical resource, summarizing the key findings on the bioactivity of this compound and providing detailed methodologies for its investigation.
Bioactivity of this compound
Anticancer Activity
This compound exhibits pronounced cytotoxic effects against various cancer cell lines, with a particular efficacy noted in triple-negative breast cancer (TNBC) cells.[1] Its anti-cancer activity is multifaceted, encompassing the induction of apoptosis and arrest of the cell cycle.
2.1.1. Cytotoxicity
The cytotoxic potential of this compound has been quantified using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values demonstrate a dose- and time-dependent inhibition of cancer cell proliferation.
| Cell Line | Cancer Type | Time (h) | IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 72 | 1.04 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 |
| 48 | 5.85 | ||
| 72 | 3.57 | ||
| MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 |
| 48 | 7.06 | ||
| 72 | 3.03 | ||
| Table 1: Cytotoxicity (IC50) of this compound on various breast cancer cell lines.[1] |
2.1.2. Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This has been demonstrated through Annexin V/PI staining and flow cytometry analysis.
| Cell Line | Concentration (µM) | Time (h) | Apoptotic Cells (%) |
| MDA-MB-468 | 8 | 24 | 65.01 |
| Table 2: Apoptosis induction by this compound in MDA-MB-468 cells. |
2.1.3. Cell Cycle Arrest
Treatment with this compound leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle, thereby inhibiting their proliferation. This effect has been quantified by flow cytometry analysis of the cellular DNA content.
| Cell Line | Concentration (µM) | G2/M Phase Cells (%) (Control) | G2/M Phase Cells (%) (Treated) |
| MDA-MB-468 | 8 | 12.67 | 31.60 |
| Table 3: Effect of this compound on cell cycle distribution in MDA-MB-468 cells. |
Anti-inflammatory Activity (Potential)
While direct studies on the anti-inflammatory activity of this compound are limited, research on the related compound, Eupalinolide B, has shown inhibitory effects on the NF-κB signaling pathway.[2] Eupalinolide B was found to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB in RAW264.7 cells stimulated with lipopolysaccharide (LPS).[2] This resulted in a downstream reduction of pro-inflammatory cytokines such as IL-6 and TNF-α.[2] Given the structural similarities, it is plausible that this compound may exert similar anti-inflammatory effects, a hypothesis that warrants further investigation.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical intracellular signaling pathways.
Akt/p38 MAPK Pathway
This compound has been shown to suppress the Akt signaling pathway while activating the p38 MAPK pathway in triple-negative breast cancer cells. The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition can promote apoptosis. Conversely, the activation of the p38 MAPK pathway is often associated with cellular stress responses that can lead to apoptosis.
ROS Generation
Treatment with this compound leads to an increase in the intracellular levels of reactive oxygen species (ROS). Elevated ROS can induce oxidative stress, which in turn can damage cellular components and trigger apoptotic cell death.
Cell Cycle Regulation
The G2/M phase arrest induced by this compound is associated with a significant decrease in the expression of key cell cycle regulatory proteins, including cyclin B1 and cdc2. These proteins are essential for the transition from the G2 phase to mitosis, and their downregulation prevents cell division.
Visualizing the Mechanisms
To better understand the complex interactions involved in this compound's bioactivity, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathways modulated by this compound leading to cancer cell death.
Caption: General experimental workflow for assessing this compound bioactivity.
Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB inhibition.
Detailed Experimental Protocols
The following protocols provide a framework for the key experiments used to characterize the bioactivity of this compound.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, MDA-MB-231, MDA-MB-453)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 3 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
Objective: To analyze the expression levels of proteins involved in the signaling pathways modulated by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p38, anti-phospho-p38, anti-cyclin B1, anti-cdc2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion
The preliminary screening of this compound's bioactivity reveals it to be a promising anti-cancer agent, particularly for triple-negative breast cancer. Its ability to induce apoptosis and cell cycle arrest through the modulation of the Akt/p38 MAPK and ROS signaling pathways provides a strong rationale for its further development. The potential for anti-inflammatory activity via the NF-κB pathway presents an additional avenue for therapeutic application. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to build upon this foundational knowledge and accelerate the translation of this compound from a promising natural product to a potential clinical candidate. Further research is warranted to explore its efficacy in a broader range of cancer types, to elucidate the finer details of its molecular mechanisms, and to evaluate its safety and efficacy in in vivo models.
References
In-Depth Spectroscopic Analysis of Eupalinolide O: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive spectroscopic and biological analysis of Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and therapeutic potential of this natural compound. The guide details its structural elucidation through various spectroscopic methods and explores its mechanism of action in cancer cell lines.
Spectroscopic Data Summary
The structural characterization of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The quantitative data from these analyses are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| 1 | 5.38 | d | 9.6 |
| 2 | 5.25 | t | 9.6 |
| 3 | 4.88 | d | 9.6 |
| 5 | 2.84 | m | |
| 6 | 5.41 | t | 9.0 |
| 7 | 3.30 | m | |
| 8 | 5.51 | d | 3.0 |
| 9a | 2.25 | m | |
| 9b | 2.05 | m | |
| 13a | 6.25 | s | |
| 13b | 5.61 | s | |
| 14 | 1.95 | s | |
| 15 | 1.80 | s | |
| 2' | 6.95 | q | 7.2 |
| 3' | 1.91 | d | 7.2 |
| 4' | 4.30 | s | |
| 5' | 1.88 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) [ppm] |
| 1 | 134.1 |
| 2 | 130.2 |
| 3 | 77.8 |
| 4 | 139.7 |
| 5 | 50.8 |
| 6 | 82.1 |
| 7 | 51.5 |
| 8 | 70.1 |
| 9 | 40.5 |
| 10 | 134.5 |
| 11 | 138.8 |
| 12 | 170.5 |
| 13 | 121.5 |
| 14 | 23.4 |
| 15 | 16.8 |
| 1' | 166.8 |
| 2' | 128.1 |
| 3' | 144.2 |
| 4' | 61.2 |
| 5' | 20.6 |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion [M+H]⁺ | Molecular Formula |
| HR-ESI-MS | 419.1700 | C₂₂H₂₆O₈ |
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3450 | O-H Stretching |
| 1765 | γ-Lactone C=O Stretching |
| 1710 | Ester C=O Stretching |
| 1650 | C=C Stretching |
Experimental Protocols
Detailed methodologies for the key experiments are provided to facilitate the replication and further investigation of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Coupling constants (J) are expressed in Hertz (Hz).
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters Xevo G2-S Q-TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.
Infrared (IR) Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a KBr pellet, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).
Biological Assays
Cell Viability Assay (MTT Assay): Human triple-negative breast cancer (TNBC) cells (MDA-MB-231 and MDA-MB-453) were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of this compound for 48 hours. MTT solution (5 mg/mL) was then added to each well, and plates were incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
Apoptosis Assay by Flow Cytometry: TNBC cells were treated with this compound for 48 hours. The cells were then harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). TNBC cells were treated with this compound for 24 hours, followed by incubation with DCFH-DA (10 µM) for 30 minutes. The fluorescence intensity was measured using a fluorescence microplate reader with excitation and emission wavelengths of 488 nm and 525 nm, respectively.
Signaling Pathways and Mechanisms of Action
This compound has been shown to induce apoptosis in human triple-negative breast cancer cells through the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1][2]
The experimental workflow for investigating the anticancer effects of this compound typically involves a series of in vitro and in vivo studies.
References
Methodological & Application
Application Notes and Protocols: In Vitro Cell Viability Assay for Eupalinolide O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O is a sesquiterpene lactone isolated from Eupatorium lindleyanum that has demonstrated significant anticancer properties.[1][2] This compound has been shown to inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) and prostate cancer.[3][4][5] The cytotoxic effects of this compound are mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and disruption of the mitochondrial membrane potential. Mechanistic studies have revealed its role in modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.
These application notes provide a detailed protocol for determining the in vitro cell viability and cytotoxic potential of this compound using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method is fundamental in screening the anticancer efficacy of novel compounds.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. The following table summarizes representative data on the IC50 values of this compound against different triple-negative breast cancer cell lines at various time points.
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 |
| Data is presented as the mean IC50 values derived from MTT assays. |
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro cell viability of cancer cells treated with this compound.
In vitro cell viability assay workflow.
Experimental Protocols
Materials and Reagents
-
This compound (purity >95%)
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-453, PC-3, DU-145)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in a complete growth medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 20 µM). The final DMSO concentration in the wells should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control group (medium with DMSO only).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the cell viability against the concentration of this compound.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
-
Signaling Pathway
This compound induces apoptosis in triple-negative breast cancer cells through the modulation of ROS generation and the Akt/p38 MAPK signaling pathway. An increase in intracellular ROS can lead to the activation of p38 MAPK and the inhibition of the pro-survival Akt pathway, ultimately culminating in apoptotic cell death.
This compound signaling pathway.
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 4. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Eupalinolide O-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O, a novel sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anticancer properties by inducing apoptosis in various cancer cell lines, notably in human breast cancer.[1][2] This document provides detailed application notes and experimental protocols for assessing this compound-induced apoptosis using flow cytometry. The primary methods covered are Annexin V/Propidium Iodide (PI) staining for the detection of apoptotic and necrotic cells, and PI staining for cell cycle analysis.
Mechanism of this compound-Induced Apoptosis
This compound triggers programmed cell death through a caspase-dependent mechanism, primarily involving the intrinsic mitochondrial pathway.[1][2] Key molecular events include the disruption of the mitochondrial membrane potential, the activation of caspases, and the modulation of the Bcl-2 family of proteins.[1] Furthermore, the pro-apoptotic effects of this compound are associated with the inhibition of the Akt signaling pathway and the generation of reactive oxygen species (ROS), which in turn affects the Akt/p38 MAPK signaling cascade. Studies have also indicated that this compound can induce cell cycle arrest at the G2/M phase.
Data Presentation
The following table summarizes quantitative data on the induction of apoptosis in MDA-MB-468 human breast cancer cells upon treatment with this compound.
| Treatment | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Cell Line | Reference |
| Control | 0 | 24 | Not specified | MDA-MB-468 | |
| This compound | 8 | 24 | 65.01 | MDA-MB-468 | |
| This compound + Z-VAD-FMK (pan-caspase inhibitor) | 8 | 24 | 22.44 | MDA-MB-468 |
Experimental Protocols
Assessment of Apoptosis by Annexin V/PI Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Cell Harvesting: After treatment, collect the culture medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the previously collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Immediately before analysis, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from the Annexin V/PI staining protocol.
-
Cell Harvesting: Harvest both floating and adherent cells as described in step 2 of the Annexin V/PI protocol.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation: The DNA content, measured by PI fluorescence intensity, allows for the quantification of cells in different cell cycle phases:
-
G0/G1 phase: 2n DNA content
-
S phase: Between 2n and 4n DNA content
-
G2/M phase: 4n DNA content An increase in the percentage of cells in the G2/M phase would indicate cell cycle arrest at this stage.
Visualizations
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for Western Blot Analysis of Akt/p38 MAPK Pathway after Eupalinolide O Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O, a compound isolated from Eupatorium lindleyanum DC., has demonstrated potential as an anti-cancer agent, particularly in triple-negative breast cancer (TNBC).[1][2] Its mechanism of action involves the induction of apoptosis through the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1][2] this compound has been shown to inhibit the phosphorylation of Akt, a key protein in cell survival pathways, and promote the phosphorylation of p38 MAPK, which is involved in cellular stress responses and apoptosis.[1] This document provides detailed protocols for analyzing these effects using Western blotting and other relevant assays.
Data Presentation
Table 1: Effect of this compound on Protein Expression in the Akt/p38 MAPK Pathway
| Protein | Treatment Group | Relative Expression/Phosphorylation Level (Normalized to Control) |
| p-Akt | Control | 1.0 |
| This compound (10 µM) | Decreased | |
| Akt | Control | 1.0 |
| This compound (10 µM) | No significant change | |
| p-p38 | Control | 1.0 |
| This compound (10 µM) | Increased | |
| p38 | Control | 1.0 |
| This compound (10 µM) | No significant change | |
| Bcl-2 | Control | 1.0 |
| This compound (10 µM) | Decreased | |
| Bax | Control | 1.0 |
| This compound (10 µM) | Increased | |
| Cleaved Caspase-3 | Control | 1.0 |
| This compound (10 µM) | Increased |
Note: This table summarizes typical qualitative results observed after this compound treatment. Quantitative data should be determined empirically.
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Assay | Treatment Group | Result |
| MTT Assay | Control | 100% Viability |
| This compound (5 µM) | Significant decrease in viability | |
| This compound (10 µM) | Further significant decrease in viability | |
| Annexin V-FITC/PI | Control | Low percentage of apoptotic cells |
| This compound (5 µM) | Significant increase in apoptotic cells | |
| This compound (10 µM) | Further significant increase in apoptotic cells |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed triple-negative breast cancer cells (e.g., MDA-MB-231, BT-549) in 6-well plates at a density of 2 x 10^5 cells/well in complete growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Western Blot Analysis
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for p-Akt (Ser473), Akt, p-p38 MAPK (Thr180/Tyr182), p38 MAPK, Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C with gentle agitation. Use β-actin or GAPDH as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest to the loading control.
-
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for Western blot analysis.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Determine the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Eupalinolide O Efficacy in an In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-tumor efficacy of Eupalinolide O using an in vivo xenograft model. This compound, a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has demonstrated significant anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][2] This document outlines the necessary procedures for establishing a tumor xenograft model, administering this compound, and assessing its therapeutic effects.
Introduction to this compound and its Anticancer Properties
This compound is a natural compound that has shown promise as a potential therapeutic agent for cancer. Studies have indicated its efficacy against human breast cancer cells, including triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited treatment options.[2][3] The anticancer activity of this compound is attributed to its ability to modulate key cellular signaling pathways.
Mechanism of Action: this compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway.[2] It can also cause cell cycle arrest at the G2/M phase. These mechanisms disrupt cancer cell proliferation and survival, leading to tumor growth inhibition.
Experimental Design and Workflow
A subcutaneous xenograft model is a standard and effective method for assessing the in vivo efficacy of novel anticancer compounds like this compound. The general workflow involves implanting human cancer cells into immunodeficient mice, allowing tumors to establish, treating the mice with the test compound, and monitoring tumor growth and other relevant endpoints.
Signaling Pathway Modulated by this compound
This compound exerts its anticancer effects by influencing specific signaling cascades within cancer cells. Understanding these pathways is crucial for interpreting experimental results and elucidating the compound's mechanism of action.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting an in vivo xenograft study to evaluate the efficacy of this compound.
Protocol 1: Cell Culture and Preparation
-
Cell Line: Human triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231, MDA-MB-468) are suitable for this model.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Cell Viability: Perform a cell count and assess viability using a trypan blue exclusion assay. Viability should be >95%.
-
Preparation for Injection: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
Protocol 2: Subcutaneous Xenograft Mouse Model
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
Protocol 3: this compound Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline). The final concentration of DMSO should be non-toxic to the animals.
-
Dosage: Based on previous studies with similar compounds, a starting dose of 25 mg/kg can be considered. Dose-response studies may be necessary to determine the optimal dosage.
-
Administration Route: Administer this compound via intraperitoneal (i.p.) injection or oral gavage.
-
Treatment Schedule: Treat the mice daily or on an alternating day schedule for a period of 20-21 days.
-
Control Group: The control group should receive the vehicle only, following the same administration route and schedule.
-
Monitoring: Throughout the treatment period, monitor the body weight of the mice as an indicator of systemic toxicity.
Protocol 4: Endpoint Analysis
-
Euthanasia: At the end of the treatment period, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Tumor Excision and Measurement: Carefully excise the tumors and record their final weight.
-
Tissue Processing:
-
Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis (e.g., Hematoxylin and Eosin staining).
-
Snap-freeze another portion of the tumor in liquid nitrogen and store at -80°C for protein and RNA analysis.
-
-
Bioluminescence Imaging (Optional): If using a cell line engineered to express luciferase, in vivo bioluminescence imaging can be performed to monitor tumor growth and distribution throughout the study.
-
Western Blot Analysis: Prepare protein lysates from the frozen tumor tissues to analyze the expression of key proteins involved in apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki-67).
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Mean Tumor Volume (mm³) at Endpoint ± SD | Mean Tumor Weight (g) at Endpoint ± SD | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (g) ± SD |
| Vehicle Control | Value | Value | N/A | Value |
| This compound (Dose 1) | Value | Value | Value | Value |
| This compound (Dose 2) | Value | Value | Value | Value |
% TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Table 2: Biomarker Analysis from Tumor Tissues
| Treatment Group | Relative Expression of Cleaved Caspase-3 (fold change) | Relative Expression of Ki-67 (fold change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound | Value | Value |
Expression levels are normalized to a loading control (e.g., β-actin or GAPDH) and presented as a fold change relative to the vehicle control group.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in a xenograft mouse model. Adherence to these detailed protocols will enable researchers to obtain robust and reproducible data to assess the therapeutic potential of this promising natural compound for cancer treatment. The provided diagrams and tables facilitate the visualization of the experimental design and the clear presentation of results.
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Generation by Eupalinolide O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O, a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has demonstrated significant anti-cancer properties, particularly in triple-negative breast cancer (TNBC) cells. Its mechanism of action involves the induction of apoptosis and cell cycle arrest. A key aspect of its cytotoxic effect is the generation of intracellular reactive oxygen species (ROS). Elevated ROS levels can induce oxidative stress, leading to cellular damage and programmed cell death. These application notes provide a detailed protocol for the accurate measurement of ROS generation in cancer cell lines upon treatment with this compound.
Principle of ROS Detection
The most widely used method for measuring intracellular ROS is the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay. DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS and can be quantified using a fluorescence microplate reader or flow cytometer.
Data Presentation
The following table summarizes representative data from a study on this compound, demonstrating a dose-dependent increase in ROS generation in the triple-negative breast cancer cell line, MDA-MB-231. This data can serve as an expected trend for similar experiments.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0 | 100 | 1.0 |
| This compound | 5 | 250 | 2.5 |
| This compound | 10 | 450 | 4.5 |
| Positive Control (H₂O₂) | 100 | >200 | >2.0 |
Experimental Protocols
Two detailed protocols are provided for measuring this compound-induced ROS generation in adherent cancer cells (e.g., MDA-MB-231, MDA-MB-453).
Protocol 1: Measurement of Intracellular ROS using a Fluorescence Microplate Reader
This protocol is suitable for quantitative assessment of ROS generation in a 96-well plate format.
Materials:
-
Cell Line: Human triple-negative breast cancer cell line (e.g., MDA-MB-231).
-
Compound: this compound (dissolved in DMSO to create a stock solution).
-
Reagents:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Hydrogen peroxide (H₂O₂) as a positive control.
-
-
Equipment:
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~485/535 nm
-
Humidified incubator (37°C, 5% CO₂)
-
Standard cell culture equipment (laminar flow hood, centrifuge, etc.).
-
Procedure:
-
Cell Seeding:
-
Seed MDA-MB-231 cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare working solutions of this compound in cell culture medium from the DMSO stock. Final concentrations should range from 1 µM to 20 µM (e.g., 1, 5, 10, 20 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO, typically <0.1%) and a positive control (e.g., treat cells with 100 µM H₂O₂ for 1 hour before measurement).
-
Carefully remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free medium immediately before use. Protect from light.
-
After the treatment period, remove the medium containing this compound.
-
Wash the cells twice with 100 µL of warm PBS per well.
-
Add 100 µL of the 10 µM DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Fluorescence Measurement:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.
-
Protocol 2: Measurement of Intracellular ROS by Flow Cytometry
This protocol allows for the analysis of ROS generation on a single-cell level.
Materials:
-
Same as Protocol 1, but with 6-well plates instead of 96-well plates.
-
Flow cytometer equipped with a 488 nm laser for excitation.
-
Flow cytometry tubes.
Procedure:
-
Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates at a density that allows them to reach ~80% confluency after 24 hours.
-
Treat the cells with this compound as described in Protocol 1.
-
-
DCFH-DA Staining:
-
Following treatment, remove the medium and wash the cells once with warm PBS.
-
Add 1 mL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting and Analysis:
-
After incubation, remove the DCFH-DA solution and wash the cells with PBS.
-
Trypsinize the cells and collect them in flow cytometry tubes.
-
Centrifuge the cells at 1500 rpm for 5 minutes and resuspend the cell pellet in 500 µL of PBS.
-
Analyze the cells immediately using a flow cytometer. Excite the DCF with a 488 nm laser and collect the emission in the green channel
-
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Eupalinolide O
Abstract
This application note describes a precise and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for Eupalinolide O, a sesquiterpene lactone with potential therapeutic applications. The developed method is also demonstrated to be stability-indicating through forced degradation studies. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quality control of this compound.
Introduction
This compound is a sesquiterpene lactone isolated from plants of the Eupatorium genus.[1][2] Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[3][4] As this compound progresses through the drug development pipeline, a robust analytical method to assess its purity and stability is crucial. High-performance liquid chromatography (HPLC) is a powerful technique for the qualitative and quantitative analysis of pharmaceutical compounds.[3] This document provides a detailed protocol for an HPLC method capable of separating this compound from its potential process-related impurities and degradation products.
Chemical Structure
Figure 1: Chemical Structure of this compound. Molecular Formula: C₂₂H₂₆O₈ Molecular Weight: 418.44 g/mol
Experimental
Instrumentation
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven is suitable for this method. Data acquisition and processing were performed using appropriate chromatography software.
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B5-25 min: 40% to 80% B25-30 min: 80% B30.1-35 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Sample and Standard Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare it in the same manner as the standard solution.
-
Forced Degradation Samples: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. This stock will be used for the forced degradation studies as described in the protocol below.
Protocols
Protocol 1: HPLC Purity Assessment of this compound
-
System Preparation:
-
Prepare the mobile phases as described in the chromatographic conditions table.
-
Purge the HPLC system to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (60% A: 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Inject the standard solution (100 µg/mL) five times.
-
Verify that the system suitability parameters meet the acceptance criteria outlined in the table below.
-
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
-
Analysis of this compound Sample:
-
Inject the sample solution in duplicate.
-
Record the chromatograms and integrate the peaks.
-
-
Calculation of Purity:
-
The purity of the this compound sample is calculated based on the area percent method.
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution (1 mg/mL), add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with methanol.
-
Inject into the HPLC system.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the this compound stock solution (1 mg/mL), add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with methanol.
-
Inject into the HPLC system.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound stock solution (1 mg/mL), add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with methanol.
-
Inject into the HPLC system.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
After exposure, prepare a 100 µg/mL solution in methanol.
-
Inject into the HPLC system.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of this compound to UV light (254 nm) for 24 hours.
-
Inject the solution into the HPLC system.
-
Data Presentation
The results from the purity assessment and forced degradation studies should be tabulated for clarity.
Table 1: Purity Assessment of this compound (Example Data)
| Sample ID | Retention Time (min) | Peak Area | % Purity (Area %) |
| Lot A | 15.2 | 12543678 | 99.5% |
| Lot B | 15.2 | 11987456 | 99.2% |
Table 2: Summary of Forced Degradation Studies (Example Data)
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradation Peaks |
| Acidic (0.1M HCl) | 85.3% | 14.7% | 2 |
| Alkaline (0.1M NaOH) | 78.9% | 21.1% | 3 |
| Oxidative (3% H₂O₂) | 92.1% | 7.9% | 1 |
| Thermal (80°C) | 98.5% | 1.5% | 1 (minor) |
| Photolytic (UV) | 95.8% | 4.2% | 2 |
Conclusion
The described RP-HPLC method is suitable for the routine purity assessment of this compound. The method is specific, as demonstrated by its ability to separate the main peak from degradation products generated under various stress conditions. This stability-indicating method can be effectively used for quality control and stability studies of this compound in drug development.
Visualizations
Caption: Workflow for HPLC Purity Assessment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:2170228-67-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide O: A Potent Inducer of G2/M Phase Cell Cycle Arrest in Cancer Cells
Application Notes and Protocols for Researchers
Introduction
Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural compound with significant anti-cancer properties. Extensive research has demonstrated its ability to inhibit the proliferation of various cancer cell lines, primarily by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[1] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for studying its effects on cancer cells, tailored for researchers, scientists, and drug development professionals.
This compound exerts its cytotoxic effects through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways, including the Akt/p38 MAPK pathway.[2][3] A critical consequence of these molecular events is the downregulation of essential cell cycle regulatory proteins, Cyclin B1 and cdc2 (CDK1), leading to a halt in cell division at the G2/M transition.[1]
Quantitative Data Summary
The efficacy of this compound in inhibiting cancer cell growth is demonstrated by its half-maximal inhibitory concentration (IC50) values across different breast cancer cell lines and treatment durations.
| Cell Line | Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 7.06 | 3.03 |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not explicitly stated | Not explicitly stated | 1.04 |
Data compiled from studies on triple-negative breast cancer cell lines.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced G2/M arrest and the general experimental workflow for its investigation.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol outlines the basic culture of breast cancer cell lines for studying the effects of this compound.
Materials:
-
MDA-MB-231, MDA-MB-453, or MDA-MB-468 breast cancer cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For passaging, wash the cells with PBS when they reach 80-90% confluency.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Protocol 2: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cells in culture
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
6-well plates
-
PBS
-
Cold 70% Ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0, 5, 10 µM) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis for Cell Cycle Proteins
This protocol detects the expression levels of key G2/M regulatory proteins, Cyclin B1 and cdc2.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-cdc2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for cell cycle analysis.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by effectively inducing G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. The protocols provided herein offer a standardized framework for researchers to investigate and quantify the effects of this compound, facilitating further exploration of its therapeutic applications. The modulation of the ROS-Akt/p38 MAPK signaling axis and the downstream suppression of Cyclin B1 and cdc2 are key mechanisms that warrant continued investigation in the development of novel cancer therapies.
References
Eupalinolide O: A Promising Natural Compound for Pancreatic Cancer Research
Application Notes and Protocols for Researchers
Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a compound of interest in oncology research. While studies on its direct application in pancreatic cancer are nascent, research on other aggressive cancers, such as triple-negative breast cancer (TNBC), has illuminated its potential anti-cancer mechanisms.[1][2][3] These studies provide a solid foundation for investigating this compound as a novel therapeutic agent against pancreatic ductal adenocarcinoma (PDAC), a malignancy with notoriously poor prognosis.
These application notes provide an overview of the potential mechanisms of this compound in pancreatic cancer, supported by data from studies on other cancer types, and offer detailed protocols for key experiments to facilitate further research in this critical area.
Mechanism of Action
This compound has been shown to exert its anti-cancer effects through several key mechanisms that are highly relevant to pancreatic cancer biology:
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells.[1][3] This is a crucial mechanism for eliminating malignant cells and is often dysregulated in pancreatic cancer.
-
Generation of Reactive Oxygen Species (ROS): The compound elevates intracellular ROS levels, leading to oxidative stress and subsequent cell death. Pancreatic cancer cells are known to have a delicate redox balance, making them potentially vulnerable to ROS-inducing agents.
-
Modulation of Key Signaling Pathways: this compound has been observed to influence critical signaling cascades, such as the Akt/p38 MAPK pathway. These pathways are frequently hyperactivated in pancreatic cancer and drive tumor progression.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and related compounds in various cancer cell lines. This data can serve as a reference for designing experiments in pancreatic cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line (Cancer Type) | Assay | Concentration (µM) | Result | Reference |
| MDA-MB-231 (TNBC) | MTT | 1, 5, 10, 20 | Dose-dependent inhibition of cell viability | |
| MDA-MB-453 (TNBC) | MTT | 1, 5, 10, 20 | Dose-dependent inhibition of cell viability | |
| MCF 10A (Normal Breast) | MTT | 1, 5, 10, 20 | No significant impact on cell viability |
Table 2: Induction of Apoptosis and ROS by this compound in TNBC Cells
| Cell Line | Treatment | Apoptosis Rate | ROS Generation | Reference |
| MDA-MB-231 | 10 µM EO | Significant increase | Elevated ROS content | |
| MDA-MB-453 | 10 µM EO | Significant increase | Elevated ROS content |
Table 3: In Vivo Tumor Growth Inhibition by this compound in a TNBC Xenograft Model
| Cell Line | Treatment | Tumor Volume | Tumor Weight | Reference |
| MDA-MB-231 | EO High-Dose | Significantly lower fluorescence intensity | Not specified | |
| MDA-MB-453 | EO High-Dose | Significantly lower fluorescence intensity | Not specified |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in pancreatic cancer research.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
DMEM/RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat pancreatic cancer cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Reactive Oxygen Species (ROS) Detection Assay
This protocol measures the generation of intracellular ROS.
Materials:
-
Pancreatic cancer cells
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Serum-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat pancreatic cancer cells with this compound.
-
After treatment, wash the cells with serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or visualize them under a fluorescence microscope.
Western Blot Analysis
This protocol is for analyzing the effect of this compound on protein expression in signaling pathways.
Materials:
-
Pancreatic cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Akt, p-Akt, p38, p-p38, Bcl-2, Bax, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations
The following diagrams illustrate the proposed mechanisms of action of this compound and a general experimental workflow for its evaluation in pancreatic cancer research.
Caption: Proposed signaling pathway of this compound in pancreatic cancer cells.
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide O: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O, a sesquiterpenoid lactone derived from Eupatorium lindleyanum, has demonstrated significant potential as an anti-cancer agent. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, with a focus on its application in cancer research. The information compiled herein is based on published studies and is intended to guide researchers in designing and executing their experiments.
Data Presentation
The following table summarizes the quantitative data regarding the cytotoxic effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 24 | 10.34 | [1] |
| 48 | 5.85 | [1] | |||
| 72 | 3.57 | [1] | |||
| MDA-MB-453 | Triple-Negative Breast Cancer | MTT | 24 | 11.47 | [1] |
| 48 | 7.06 | [1] | |||
| 72 | 3.03 | ||||
| MDA-MB-468 | Breast Cancer | Not Specified | Not Specified | Not Specified |
Preparation of this compound for Cell Culture
Proper preparation of this compound is critical for obtaining reproducible results in cell culture experiments.
1. Stock Solution Preparation:
-
Solvent: this compound is sparingly soluble in aqueous solutions. Therefore, a stock solution should be prepared in a high-purity organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM, to minimize the final concentration of DMSO in the cell culture medium.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for long-term storage.
2. Working Solution Preparation:
-
Dilution: Dilute the stock solution with sterile cell culture medium to the desired final concentrations for your experiment.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxic effects of this compound.
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-453)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) group.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
Protocol 2: Clonogenic Assay (Colony Formation Assay)
This protocol is based on the methodology described for evaluating the long-term proliferative capacity of cells treated with this compound.
Objective: To assess the ability of single cells to form colonies after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde
-
0.1% Crystal Violet solution
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Allow the cells to adhere overnight.
-
Treat the cells with different concentrations of this compound (e.g., 1, 5, 10, 20 µM).
-
Incubate the plates for approximately 2 weeks, changing the medium with fresh this compound every 3 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.1% crystal violet for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Triple-Negative Breast Cancer Cells
This compound has been shown to induce apoptosis in human triple-negative breast cancer (TNBC) cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.
Caption: this compound induces apoptosis via ROS and Akt/p38 MAPK pathways.
General Experimental Workflow for this compound in Cell Culture
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell culture setting.
Caption: Workflow for this compound cell culture experiments.
References
Troubleshooting & Optimization
Technical Support Center: Eupalinolide O Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide O. The information below is designed to address common issues related to the solubility of this compound during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum. It has demonstrated significant anticancer properties, including the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2] Specifically, it has been shown to be effective against human breast cancer cells.[1][2]
Q2: I am having trouble dissolving this compound for my in vitro assay. What are the recommended solvents?
A2: this compound is poorly soluble in aqueous solutions. The recommended starting solvent is Dimethyl sulfoxide (B87167) (DMSO).[3] For cell-based assays, it is crucial to use a final DMSO concentration that is non-toxic to the cells, typically below 0.5% (v/v).
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Use a Co-solvent System: Instead of relying solely on DMSO, a co-solvent system can improve solubility. A mixture of DMSO, PEG300, Tween-80, and saline has been shown to be effective.
-
Incorporate Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to encapsulate the compound and increase its aqueous solubility.
-
Sonication and Heating: Gentle heating and sonication can aid in the dissolution of this compound in the solvent system before its final dilution in the assay medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible to minimize both toxicity and precipitation.
Q4: What are some general strategies to improve the solubility of poorly soluble natural products like this compound?
A4: Several techniques can be employed to enhance the solubility of hydrophobic natural compounds for therapeutic and research purposes. These include:
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to improved solubility.
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state.
-
Complex Formation: The use of complexing agents, such as cyclodextrins, can enhance the aqueous solubility of a drug without altering its lipophilicity.
-
Nanotechnology-Based Approaches: Formulating the natural product into nanoparticles can significantly improve its solubility and bioavailability.
-
Micellar Solubilization: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Low-quality or old DMSO. | Use newly opened, high-purity, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility. Gentle warming and vortexing may also help. |
| Compound precipitates out of the stock solution upon storage. | Improper storage conditions. | Store stock solutions at -20°C or -80°C and protect from light. For short-term storage (1 month), -20°C is suitable, while -80°C is recommended for longer-term storage (up to 6 months). |
| Inconsistent results between experiments. | Variability in final solvent concentration. | Ensure the final concentration of all solvent components is consistent across all experimental conditions, including vehicle controls. |
| Observed cellular toxicity in control wells. | High final concentration of the solvent. | Perform a dose-response experiment with the solvent (e.g., DMSO) alone to determine the maximum non-toxic concentration for your specific cell line. Keep the final solvent concentration below this level, ideally ≤0.5% for DMSO. |
Quantitative Solubility Data
The following table summarizes reported solubility data for this compound in various solvent systems.
| Solvent System | Achieved Concentration |
| 100% DMSO | 100 mg/mL (238.98 mM) (ultrasonication needed) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.97 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.97 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.97 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
If necessary, gently warm the solution and sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.
Protocol 2: Preparation of this compound Working Solution using a Co-Solvent System
This protocol is adapted for situations where direct dilution of a DMSO stock into aqueous media causes precipitation.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mg/mL).
-
In a separate sterile tube, prepare the co-solvent vehicle by mixing the components in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Add the required volume of the this compound DMSO stock to the co-solvent vehicle to achieve the final desired concentration for your experiment.
-
Vortex the solution thoroughly to ensure homogeneity.
-
This final solution can then be added to the cell culture medium at the desired working concentration. Remember to include a vehicle control with the same final concentration of the co-solvent system.
Visualizations
References
Technical Support Center: Optimizing Eupalinolide O for Anti-Proliferative Effects
Welcome to the technical support center for utilizing Eupalinolide O in anti-proliferative research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in anti-proliferative assays?
A1: Based on published data, a starting concentration range of 1 µM to 20 µM is recommended for initial anti-proliferative assays.[1] Studies on triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-453, have shown that this compound effectively suppresses cell viability and colony formation within this range.[1] The half-maximal inhibitory concentration (IC50) values are time- and cell line-dependent, so a dose-response experiment is crucial to determine the optimal concentration for your specific model.
Q2: What are the known signaling pathways affected by this compound that contribute to its anti-proliferative effects?
A2: this compound has been shown to induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1][2][3] It can also induce cell cycle arrest, specifically at the G2/M phase, and activate caspases, which are key mediators of apoptosis.
Q3: How does the anti-proliferative activity of this compound compare to other related eupalinolides?
A3: this compound is one of several bioactive sesquiterpene lactones extracted from Eupatorium lindleyanum. Other related compounds like Eupalinolide A, B, and J also exhibit anti-cancer properties but may act through different mechanisms. For instance, Eupalinolide A can induce autophagy-mediated cell death via the ROS/ERK pathway, while Eupalinolide J has been shown to inhibit cancer metastasis by promoting the degradation of STAT3. Eupalinolide B has also demonstrated significant inhibitory effects on pancreatic cancer cell lines.
Data Presentation
Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 |
Data sourced from Zhao et al., 2022.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and consider excluding the outer wells of the 96-well plate, which are prone to evaporation ("edge effect"). Fill outer wells with sterile PBS or media.
-
-
Potential Cause: this compound precipitation.
-
Solution: Visually inspect the wells under a microscope after adding this compound to ensure it is fully dissolved. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solvent.
-
-
Potential Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
Issue 2: No Significant Anti-proliferative Effect Observed
-
Potential Cause: Sub-optimal concentration of this compound.
-
Solution: Perform a wider dose-response experiment with concentrations ranging from nanomolar to high micromolar to determine the effective range for your specific cell line.
-
-
Potential Cause: Cell line resistance.
-
Solution: Some cell lines may be inherently resistant to this compound. It is advisable to test a panel of cell lines to identify a sensitive model.
-
-
Potential Cause: Inactive compound.
-
Solution: Ensure proper storage of this compound as recommended by the supplier to prevent degradation. Prepare fresh dilutions for each experiment.
-
Issue 3: Inconsistent Western Blot Results for Signaling Pathway Analysis
-
Potential Cause: Poor protein extraction.
-
Solution: Use a suitable lysis buffer containing protease and phosphatase inhibitors to ensure protein integrity. Ensure complete cell lysis by vortexing or sonication.
-
-
Potential Cause: Sub-optimal antibody concentration.
-
Solution: Titrate primary and secondary antibodies to determine the optimal dilution for a strong signal with minimal background.
-
-
Potential Cause: Inconsistent protein loading.
-
Solution: Perform a protein quantification assay (e.g., BCA assay) to ensure equal loading of protein in each lane. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 24 hours.
-
-
Colony Growth:
-
After 24 hours, replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
This compound-treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p38, anti-phospho-p38, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Mandatory Visualizations
Caption: this compound induces apoptosis via ROS, Akt, and p38 MAPK.
Caption: Workflow for assessing this compound's anti-proliferative effects.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Eupalinolide O experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Eupalinolide O.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why are the IC50 values I'm observing for this compound different from those reported in the literature?
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Cell Line Variability | Different cancer cell lines exhibit varying sensitivity to this compound. Ensure you are using the exact same cell line as the cited study. Even within the same cell line, passage number and culture conditions can affect sensitivity. |
| Compound Purity and Handling | The purity of your this compound sample can significantly impact its potency. Verify the purity of your compound, preferably by HPLC.[1] this compound is a sesquiterpene lactone and may be susceptible to degradation; ensure proper storage and handling. |
| Assay-Specific Parameters | The IC50 value is dependent on the duration of treatment. For example, the IC50 for MDA-MB-231 cells is reported to decrease from 10.34 µM at 24 hours to 3.57 µM at 72 hours.[1] Ensure your treatment times are consistent with the literature you are comparing to. |
| Cell Seeding Density | The initial number of cells seeded can influence the outcome of cell viability assays. A standardized cell seeding density should be used for all experiments to ensure consistency. |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all experiments and is at a non-toxic level for your cells. |
Question 2: I am not observing the expected levels of apoptosis after this compound treatment. What could be wrong?
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Concentration | The induction of apoptosis by this compound is dose-dependent.[2] You may need to perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cell line. |
| Incorrect Timepoint | Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point in your cell line compared to published studies. A time-course experiment is recommended to identify the optimal incubation time. |
| Apoptosis Detection Method | Different apoptosis assays have varying sensitivities. If you are using a method like Annexin V/PI staining, ensure that your flow cytometer is properly calibrated and that you are collecting both floating and adherent cells.[1][3] |
| Caspase Inhibition | This compound-induced apoptosis is caspase-dependent. If your cell culture medium contains components that inhibit caspase activity, this could interfere with apoptosis induction. |
| Cell Health | Ensure your cells are healthy and in the exponential growth phase before starting the experiment. Stressed or unhealthy cells may not respond as expected to treatment. |
Question 3: My Western blot results for signaling pathway proteins (e.g., Akt, p38, STAT3) are inconsistent.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Timing of Protein Extraction | The activation and inhibition of signaling pathways can be transient. It is crucial to lyse the cells at the correct time point after this compound treatment to observe the desired changes in protein expression or phosphorylation. |
| Antibody Quality | The quality and specificity of your primary antibodies are critical for reliable Western blot results. Ensure your antibodies are validated for the target protein and the application. |
| Loading Controls | Inconsistent loading of protein samples can lead to unreliable results. Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data. |
| Protein Degradation | Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent the degradation of your target proteins during sample preparation. |
| Phosphoprotein Instability | Phosphorylated proteins can be unstable. It is important to process your samples quickly and keep them on ice to preserve the phosphorylation status of your target proteins. |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound, a sesquiterpene lactone, primarily exerts its anticancer effects by inducing apoptosis and cell cycle arrest in cancer cells. Its mechanism involves the modulation of reactive oxygen species (ROS) generation and the subsequent regulation of signaling pathways such as Akt/p38 MAPK.
Which signaling pathways are known to be affected by this compound and related compounds?
This compound has been shown to modulate the ROS/Akt/p38 MAPK signaling pathway to induce apoptosis in triple-negative breast cancer cells. Other related eupalinolides, like Eupalinolide J, have been found to target the STAT3 signaling pathway, leading to the degradation of STAT3 and inhibition of cancer cell metastasis. Eupalinolide B has been reported to inhibit the NF-κB signaling pathway.
What are some typical IC50 values for this compound?
The IC50 values for this compound are dependent on the cell line and the duration of treatment. For example, in triple-negative breast cancer cell lines, the IC50 values have been reported as follows:
| Cell Line | 24h | 48h | 72h |
| MDA-MB-231 | 10.34 µM | 5.85 µM | 3.57 µM |
| MDA-MB-453 | 11.47 µM | 7.06 µM | 3.03 µM |
Data from Zhao et al., 2022
In another study using MDA-MB-468 breast cancer cells, the IC50 at 72 hours was reported to be 1.04 µM.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure based on methodologies reported in the literature.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.
-
Formazan (B1609692) Solubilization: Dissolve the resulting formazan crystals in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a generalized procedure based on methodologies reported in the literature.
-
Cell Treatment: Plate cells in 6-well plates and treat them with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
3. Western Blot Analysis
This protocol is a generalized procedure based on methodologies reported in the literature.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins (e.g., Akt, p-Akt, p38, p-p38, STAT3, Caspase-3, Bcl-2, Bax). Following this, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence).
Visualizations
Caption: this compound induced apoptosis via ROS/Akt/p38 MAPK pathway.
Caption: Eupalinolide J inhibits metastasis by promoting STAT3 degradation.
Caption: General experimental workflow for studying this compound effects.
References
Technical Support Center: Addressing Off-Target Effects of Eupalinolide O in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Eupalinolide O in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound, a sesquiterpene lactone, has been shown to exhibit significant anticancer activity in various cancer cell lines.[1][2] Its primary on-target effects are the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly at the G2/M phase.[1][2] These effects are mediated through the modulation of several key signaling pathways, including the suppression of the Akt pathway and the activation of caspases.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound like this compound interacts with cellular components other than its intended biological target. These unintended interactions can lead to misinterpretation of experimental results, where the observed phenotype may not be solely due to the on-target activity. They can also cause cellular toxicity that is independent of the intended therapeutic effect. Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapies.
Q3: I am observing a phenotype in my cells treated with this compound. How can I determine if this is an on-target or off-target effect?
Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. A multi-faceted approach is recommended:
-
Use a structurally related inactive analog: If available, a close structural analog of this compound that is inactive against the primary target can be used as a negative control. If this analog produces a similar phenotype, it suggests the observed effect may be off-target.
-
Perform target knockdown/knockout experiments: Techniques like siRNA or CRISPR-Cas9 can be used to reduce or eliminate the expression of the intended target of this compound. If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
Vary the concentration of this compound: On-target effects should typically occur at lower concentrations than off-target effects. A dose-response curve can help differentiate between high-affinity on-target interactions and lower-affinity off-target interactions.
-
Use chemically distinct inhibitors: If other compounds are known to target the same pathway as this compound but have a different chemical structure, they can be used to see if they replicate the observed phenotype.
Q4: What are some proactive strategies to minimize off-target effects in my experiments with this compound?
Several strategies can be implemented to reduce the likelihood of off-target effects confounding your results:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations increase the probability of engaging off-targets.
-
Choose the right controls: Always include appropriate vehicle controls (e.g., DMSO) to account for any effects of the solvent.
-
Characterize your cell line: Ensure the cell line you are using expresses the intended target of this compound. Testing in a cell line that does not express the target can help identify off-target effects.
Troubleshooting Guides
Scenario 1: High levels of cytotoxicity are observed at concentrations expected to be on-target.
-
Possible Cause: The observed cytotoxicity may be due to off-target effects rather than the intended pro-apoptotic activity of this compound.
-
Troubleshooting Steps:
-
Perform a dose-response curve for cytotoxicity: Use an assay like MTT or CellTiter-Glo to determine the IC50 value for cell viability. Compare this to the concentration range where you observe the desired on-target molecular effects.
-
Assess markers of general cellular stress: At the cytotoxic concentrations, check for markers of cellular stress that are independent of the known on-target pathway. This could include markers for DNA damage, endoplasmic reticulum stress, or oxidative stress.
-
Rescue experiment: If the on-target is a specific enzyme, try to rescue the phenotype by adding back the product of the enzymatic reaction. If the cytotoxicity is not rescued, it may be an off-target effect.
-
Scenario 2: Inconsistent or variable results between experiments.
-
Possible Cause: Inconsistent results can arise from issues with compound stability, pipetting accuracy, or cell culture conditions.
-
Troubleshooting Steps:
-
Compound Stability: Prepare fresh stock solutions of this compound and consider its stability in your cell culture medium at 37°C over the course of your experiment.
-
Pipetting Accuracy: Use calibrated pipettes, especially for serial dilutions, as small errors in concentration can lead to significant variations in biological response.
-
Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and incubator conditions (CO2, humidity). Avoid using the outer wells of multi-well plates, which are more prone to evaporation.
-
Quantitative Data Summary
| Target Class | Representative Target | This compound IC50 (µM) | Notes |
| On-Target | Apoptosis Induction | [Insert experimental data] | Measured by caspase activation or Annexin V staining. |
| Cell Cycle Arrest (G2/M) | [Insert experimental data] | Measured by flow cytometry. | |
| Potential Off-Target | Kinases | e.g., SRC, EGFR | [Screen against a kinase panel] |
| GPCRs | e.g., Adrenergic, Dopamine | [Screen against a GPCR panel] | |
| Ion Channels | e.g., hERG | [Important for cardiotoxicity assessment] | |
| Nuclear Receptors | e.g., ER, GR | [Relevant for hormonal signaling] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to its intended target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specified duration.
-
Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Separation: Centrifuge the samples to pellet aggregated proteins.
-
Detection: Analyze the soluble fraction by Western blotting or other protein detection methods for the target protein. A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations.
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.
-
Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the percent inhibition of each kinase at different concentrations of this compound to determine IC50 values for any off-target kinase interactions.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for differentiating on- and off-target effects.
Caption: Experimental workflow for characterizing this compound.
References
Technical Support Center: Refinement of Eupalinolide O Delivery in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the in vivo delivery of Eupalinolide O.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC.[1][2] It has demonstrated significant anticancer activity in preclinical studies, particularly against triple-negative breast cancer (TNBC) and other cancer cell lines.[1][2][3] Its mechanism of action involves inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Q2: What are the main challenges in the in vivo delivery of this compound?
Like many sesquiterpene lactones, this compound is a lipophilic molecule with poor water solubility. This can lead to low bioavailability when administered orally, as it may not dissolve sufficiently in the gastrointestinal tract for absorption. Consequently, achieving therapeutic concentrations in target tissues can be challenging.
Q3: What are the common administration routes for this compound in animal studies?
The most commonly reported route of administration for this compound and its analogs in animal cancer models is intraperitoneal (IP) injection. This route bypasses the gastrointestinal tract, ensuring more direct systemic exposure. Oral administration has been used for related compounds like Eupalinolide A and B, but may require formulation strategies to enhance absorption.
Q4: Are there any known pharmacokinetic parameters for this compound?
Currently, there is limited publicly available pharmacokinetic data specifically for this compound. However, a study on the related compounds, Eupalinolide A and Eupalinolide B, in rats after intragastric administration of a Eupatorium lindleyanum extract provides some insight. The pharmacokinetic results for these related compounds can help in understanding the potential absorption and elimination characteristics of this compound.
Q5: What are some strategies to improve the solubility and bioavailability of this compound?
Several formulation strategies can be employed to enhance the delivery of poorly soluble compounds like this compound:
-
Co-solvents: Using a mixture of solvents, such as DMSO, PEG300, and Tween-80 in saline, can significantly improve solubility for parenteral administration.
-
Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles can improve its solubility, stability, and potentially target it to tumor tissues.
-
Liposomal formulations: Liposomes can encapsulate hydrophobic drugs like this compound, improving their circulation time and reducing potential toxicity.
-
Solid dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate for oral administration.
Troubleshooting Guides
Problem 1: Precipitation of this compound in Aqueous Solutions
Possible Cause: this compound is poorly soluble in water. Adding a DMSO stock solution directly to an aqueous buffer like saline or PBS can cause the compound to precipitate out.
Solutions:
-
Use a co-solvent system: A recommended vehicle for intraperitoneal injection involves a multi-component solvent system. For example, a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested to achieve a clear solution.
-
Utilize cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to encapsulate this compound and improve its aqueous solubility. A suggested formulation is 10% DMSO in 90% (20% SBE-β-CD in Saline).
-
Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help to redissolve the compound.
Problem 2: Low or Variable Efficacy in Oral Administration Studies
Possible Cause: Poor oral bioavailability due to low solubility in the gastrointestinal (GI) tract and potential first-pass metabolism.
Solutions:
-
Formulation as a nanosuspension or nanoemulsion: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution rate in the GI fluid.
-
Lipid-based formulations: Formulating this compound in an oil-based vehicle, such as corn oil, can enhance its absorption through the lymphatic system, bypassing some first-pass metabolism. A suggested formulation is 10% DMSO in 90% Corn Oil.
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can improve the dissolution of this compound.
Problem 3: Instability of this compound in Formulation
Possible Cause: Sesquiterpene lactones can be susceptible to degradation under certain conditions (e.g., pH, light, temperature).
Solutions:
-
pH control: Prepare formulations in a buffered solution at a pH that ensures the stability of the compound.
-
Light protection: Store stock solutions and prepared formulations protected from light.
-
Fresh preparation: Prepare dosing solutions fresh before each experiment to minimize degradation. Stock solutions in DMSO should be stored at -20°C or -80°C.
Quantitative Data
Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model
| Treatment Group | Dose | Administration Route | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| This compound (Low-dose) | 15 mg/kg/day | Intraperitoneal | Significant from day 12 | Significant | |
| This compound (High-dose) | 30 mg/kg/day | Intraperitoneal | Significant from day 6-9 | Significant |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) | Reference |
| MDA-MB-231 (TNBC) | 10.34 µM | 5.85 µM | 3.57 µM | |
| MDA-MB-453 (TNBC) | 11.47 µM | 7.06 µM | 3.03 µM |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
This protocol is based on a study investigating the anti-tumor effects of this compound in a triple-negative breast cancer xenograft model.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), newly opened
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL). Use sonication if necessary to ensure complete dissolution. Store the stock solution at -20°C, protected from light.
-
-
Preparation of Dosing Solution (Co-solvent Vehicle):
-
For a final concentration of 2.5 mg/mL, as an example:
-
Take 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until a homogenous solution is formed.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare the vehicle control using the same solvent mixture without this compound.
-
-
Animal Dosing:
-
Administer the this compound dosing solution or vehicle control to the mice via intraperitoneal injection.
-
The injection volume should be calculated based on the animal's body weight and the desired dose (e.g., 15 mg/kg or 30 mg/kg). For a 20g mouse receiving a 15 mg/kg dose, the injection volume of a 2.5 mg/mL solution would be 120 µL.
-
In the cited study, all drugs were administered daily for 20 days.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Triple-Negative Breast Cancer Cells
This compound has been shown to induce apoptosis in triple-negative breast cancer cells by modulating the generation of reactive oxygen species (ROS) and affecting the Akt/p38 MAPK signaling pathway.
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Eupalinolide O Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers utilizing Eupalinolide O in cancer cell line studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound, a sesquiterpene lactone, primarily induces apoptosis (programmed cell death) in cancer cells. It has been shown to modulate the Akt/p38 MAPK signaling pathway and stimulate the generation of reactive oxygen species (ROS), which contribute to its cytotoxic effects.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to sesquiterpene lactones in general can be multifactorial. One of the key mechanisms is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[2][3] These transporters act as efflux pumps, actively removing this compound from the cell, thereby reducing its intracellular concentration and efficacy.[2] Alterations in the target signaling pathways (e.g., mutations or activation of bypass pathways) can also contribute to resistance.
Q3: How can I confirm if my cells are overexpressing ABC transporters?
A3: You can assess the expression levels of ABC transporters like P-gp and BCRP using techniques such as Western blotting or quantitative reverse transcription PCR (qRT-PCR). Functionally, you can perform a rhodamine 123 or Hoechst 33342 efflux assay using flow cytometry. Increased efflux of these fluorescent substrates compared to the parental cell line would suggest enhanced ABC transporter activity.
Q4: Are there any known synergistic combinations with this compound to overcome resistance?
A4: While specific synergistic data for this compound is limited, studies on other sesquiterpene lactones suggest that combination therapy is a promising strategy. Combining this compound with conventional chemotherapeutic agents that are not substrates for the overexpressed ABC transporter can be effective. Additionally, using inhibitors of specific signaling pathways that are constitutively active in the resistant cells could re-sensitize them to this compound. For instance, a synergistic effect has been observed with the combination of the sesquiterpene lactone andrographolide (B1667393) and paclitaxel (B517696) in lung cancer cells.[4]
Troubleshooting Guide
Problem 1: Decreased Cell Death Observed with this compound Treatment
Possible Cause 1: Development of Resistance
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve using an MTT assay to compare the IC50 value of your current cell line with the parental (non-resistant) cell line. A significant increase in the IC50 value indicates resistance.
-
Investigate ABC Transporter Expression: Analyze the protein levels of P-gp and BCRP via Western blotting.
-
Assess Transporter Activity: Conduct a fluorescent dye efflux assay.
-
Consider Combination Therapy: If ABC transporter overexpression is confirmed, consider co-treatment with a known ABC transporter inhibitor (e.g., verapamil, although it has off-target effects and clinical limitations) or a chemotherapeutic agent that is not a substrate for the identified transporter.
-
Possible Cause 2: Suboptimal this compound Concentration or Stability
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Concentration: Perform a new dose-response experiment with a wider range of concentrations to determine the optimal effective dose for your specific cell line and passage number.
-
Problem 2: Inconsistent Results in Apoptosis Assays
Possible Cause 1: Issues with Staining Protocol
-
Troubleshooting Steps:
-
Optimize Staining Time and Antibody/Dye Concentration: Titrate your Annexin V and Propidium Iodide (PI) concentrations and optimize incubation times to ensure proper staining without inducing artifacts.
-
Use Appropriate Controls: Include unstained cells, single-stained (Annexin V only and PI only) cells for compensation, and a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine).
-
Possible Cause 2: Cell Handling and Health
-
Troubleshooting Steps:
-
Minimize Mechanical Stress: Handle cells gently during harvesting and staining to avoid inducing necrosis, which can be mistaken for late apoptosis.
-
Ensure Healthy Cell Culture: Start experiments with cells that are in the logarithmic growth phase and have high viability.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound on Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Time Point | IC50 Value (µM) |
| MDA-MB-231 | 24 h | 10.34 |
| 48 h | 5.85 | |
| 72 h | 3.57 | |
| MDA-MB-453 | 24 h | 11.47 |
| 48 h | 7.06 | |
| 72 h | 3.03 | |
| Data from a study on the effect of this compound on TNBC cell viability. |
Table 2: Effect of this compound on Apoptosis in MDA-MB-468 Breast Cancer Cells
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Control | 0 | ~5 |
| This compound | 8 | 65.01 |
| This compound + Z-VAD-FMK (pan-caspase inhibitor) | 8 | 22.44 |
| Data demonstrating caspase-dependent apoptosis induced by this compound. |
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blotting for Protein Expression
This protocol is for detecting specific proteins, such as ABC transporters or signaling pathway components.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-BCRP, anti-Akt, anti-p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cells with this compound. Include untreated cells as a negative control.
-
Harvest the cells (including floating cells in the medium) and wash once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Signaling Pathways and Experimental Workflows
Caption: this compound induces apoptosis via ROS generation and modulation of the Akt/p38 MAPK pathway.
Caption: Upregulation of ABC transporters leads to this compound efflux and drug resistance.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anticancer effects of andrographolide and paclitaxel against A549 NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eupalinolide O Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time and experimental conditions for Eupalinolide O treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (EO) is a novel sesquiterpene lactone that has been shown to induce apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC)[1][2]. Its primary mechanism involves the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway[1][2]. EO treatment leads to increased ROS levels, which in turn can trigger downstream apoptotic events. It also affects the phosphorylation status of Akt and p38 MAPK, key regulators of cell survival and apoptosis[1].
Q2: What is a recommended starting concentration and incubation time for this compound in cell viability assays?
A2: Based on studies in human triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-453), a starting concentration range of 1-20 µM is recommended. For initial screening, incubation times of 24, 48, and 72 hours should be tested to determine the optimal window for your specific cell line and experimental endpoint. A study by Zhao et al. (2022) selected 5 and 10 µM of EO and an incubation time of 48 hours for their subsequent experiments based on initial viability assays.
Q3: How does this compound affect cell cycle progression?
A3: this compound has been observed to induce cell cycle arrest in the G2/M phase in human MDA-MB-468 breast cancer cells. This is accompanied by a significant decrease in the expression of cell cycle-related proteins such as cyclin B1 and cdc2.
Q4: Is this compound selective for cancer cells?
A4: Studies have shown that this compound can selectively inhibit the viability and proliferation of cancer cells over normal epithelial cells. For instance, in one study, TNBC cells were sensitive to EO treatment, while the normal breast epithelial cell line MCF 10A appeared to be insensitive.
Troubleshooting Guide
Issue 1: High variability in cell viability (MTT) assay results between replicates.
-
Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. Visually inspect the plate after seeding to confirm even distribution. Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during treatment.
-
-
Possible Cause 2: this compound precipitation. Natural compounds can sometimes have limited solubility in aqueous media, leading to inconsistent concentrations.
-
Solution: Visually inspect the media for any precipitate after adding this compound. If precipitation is observed, consider preparing a higher concentration stock in a suitable solvent (e.g., DMSO) and diluting it further in the culture medium, ensuring the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
-
Possible Cause 3: Inconsistent incubation times. Variations in the timing of reagent addition and reading the plate can introduce variability.
-
Solution: Maintain a consistent schedule for adding this compound, the MTT reagent, and the solubilization solution. Process plates one at a time to minimize time differences between the first and last wells.
-
Issue 2: No significant effect of this compound on cell viability is observed.
-
Possible Cause 1: Incubation time is too short. The effects of the compound may not be apparent at earlier time points.
-
Solution: Extend the incubation period. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.
-
-
Possible Cause 2: The concentration of this compound is too low.
-
Solution: Perform a dose-response experiment with a broader range of concentrations (e.g., from nanomolar to high micromolar) to identify the effective concentration range.
-
-
Possible Cause 3: Cell line is resistant to this compound.
-
Solution: Consider using a different cell line that may be more sensitive to the compound. Review literature to see which cell lines have shown sensitivity to this compound or similar compounds.
-
Issue 3: Unexpected increase in absorbance in MTT assay at high this compound concentrations.
-
Possible Cause 1: Compound interference. Some compounds can directly react with the MTT reagent, leading to a false-positive signal.
-
Solution: Run a control plate with this compound in cell-free media to check for any direct reaction with the MTT reagent.
-
-
Possible Cause 2: Altered metabolic state. The compound might be inducing a hypermetabolic state in the cells before cell death, leading to increased formazan (B1609692) production.
-
Solution: Complement the MTT assay with a different viability assay that measures a different cellular parameter, such as a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a direct cell counting method (e.g., trypan blue exclusion).
-
Data Presentation
Table 1: IC50 Values of this compound on Triple-Negative Breast Cancer Cell Lines.
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 |
| Data extracted from Zhao et al., 2022. |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells at a density of 2 x 10³ cells/well in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of this compound (e.g., 1-20 µM) for the desired incubation periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
2. Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treatment: Treat the cells with various concentrations of this compound. The medium with the compound should be changed every 3 days.
-
Incubation: Incubate the plates for approximately 2 weeks, or until visible colonies are formed.
-
Staining: Wash the colonies with PBS, fix them with 4% paraformaldehyde, and stain with 0.1% crystal violet.
-
Quantification: Manually count the number of colonies containing more than 50 cells.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Plate cells in 6-well plates (e.g., 1.2 x 10⁶ cells/well) and treat with the desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 500 µL of binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
4. Reactive Oxygen Species (ROS) Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different doses of this compound for 48 hours.
-
Staining: Wash the cells and incubate them with 10 µM of DCFH-DA in fresh medium for 20 minutes.
-
Cell Harvesting and Analysis: Collect and wash the cells. Measure the fluorescence intensity using a flow cytometer to determine the levels of intracellular ROS.
Mandatory Visualizations
Caption: this compound induced signaling pathway.
References
Quality control measures for Eupalinolide O research
This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving Eupalinolide O.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds.[1][2] It is primarily investigated for its anticancer properties, particularly against triple-negative breast cancer (TNBC).[1] Research indicates that this compound can induce apoptosis (programmed cell death) and inhibit the growth of cancer cells.[1][2]
Q2: What are the key signaling pathways modulated by this compound?
A2: this compound has been shown to exert its anticancer effects by modulating intracellular signaling pathways. The primary pathway identified involves the generation of Reactive Oxygen Species (ROS), leading to the suppression of the Akt signaling pathway and activation of the p38 MAPK pathway. This cascade ultimately results in the induction of apoptosis in cancer cells.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C. If dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to six months. For short-term use, a solution in DMSO can be stored at 4°C for up to two weeks.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A detailed protocol for purity assessment is provided in the "Experimental Protocols" section of this guide.
Q5: What are some common solvents for dissolving this compound?
A5: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate. For cell-based assays, DMSO is a commonly used solvent.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent results in cell viability assays (e.g., MTT, XTT). | 1. Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. 2. Cell Seeding Density: Inconsistent cell numbers across wells. 3. DMSO Concentration: High concentrations of DMSO can be toxic to cells. | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system. 2. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. 3. Maintain a final DMSO concentration below 0.5% in the culture medium to minimize solvent-induced toxicity. |
| Low or no induction of apoptosis. | 1. Suboptimal Concentration: The concentration of this compound may be too low to induce a significant apoptotic response. 2. Incorrect Incubation Time: The duration of treatment may not be optimal for observing apoptosis. 3. Cell Line Resistance: The cell line being used may be resistant to this compound-induced apoptosis. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Refer to the quantitative data tables for reported IC50 values. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 3. If possible, test this compound on a sensitive cell line (e.g., MDA-MB-231, MDA-MB-453) as a positive control. |
| Variability in Western blot results for p-Akt and p-p38. | 1. Sample Handling: Delays in cell lysis or improper sample storage can lead to protein degradation or changes in phosphorylation status. 2. Antibody Quality: The primary antibodies used may have low specificity or be expired. 3. Loading Control Inconsistency: Uneven protein loading across lanes. | 1. Lyse cells immediately after treatment and store lysates at -80°C. Use phosphatase inhibitors in your lysis buffer. 2. Validate your antibodies using positive and negative controls. Use antibodies from reputable suppliers. 3. Use a reliable loading control (e.g., β-actin, GAPDH) and ensure equal protein loading by performing a protein quantification assay (e.g., BCA assay). |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and related compounds.
Table 1: In Vitro Efficacy of this compound against Triple-Negative Breast Cancer Cells
| Cell Line | Treatment Duration | IC50 (µM) |
| MDA-MB-231 | 24 h | 10.34 |
| 48 h | 5.85 | |
| 72 h | 3.57 | |
| MDA-MB-453 | 24 h | 11.47 |
| 48 h | 7.06 | |
| 72 h | 3.03 |
Table 2: Effect of this compound on Colony Formation of TNBC Cells
| Cell Line | This compound (µM) | Number of Colonies (Mean ± SD) |
| MDA-MB-231 | 0 | 100 ± 8.5 |
| 1 | 76.00 ± 7.00 | |
| 5 | 68.00 ± 6.08 | |
| 10 | 59.67 ± 6.11 | |
| 20 | 31.33 ± 3.21 | |
| MDA-MB-453 | 0 | 100 ± 9.2 |
| 1 | 78.33 ± 8.08 | |
| 5 | 71.67 ± 6.66 | |
| 10 | 61.67 ± 5.13 | |
| 20 | 53.00 ± 4.36 |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical gradient might be:
-
0-10 min, 20-30% acetonitrile
-
10-25 min, 30-50% acetonitrile
-
25-30 min, 50-80% acetonitrile
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25°C
-
Detection wavelength: 210 nm
-
Injection volume: 10 µL
-
-
Analysis: Inject the this compound sample solution into the HPLC system.
-
Data Interpretation: The purity of the sample is determined by calculating the area of the this compound peak as a percentage of the total peak area in the chromatogram.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic cells in a cell population after treatment with this compound.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0, 5, 10 µM) for the desired duration (e.g., 24 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for the apoptosis assay.
References
Validation & Comparative
A Comparative Cytotoxicology Analysis: Eupalinolide O vs. Eupalinolide B
In the landscape of natural product-derived anticancer research, sesquiterpene lactones from the genus Eupatorium have emerged as promising candidates. Among these, Eupalinolide O and Eupalinolide B have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a detailed comparative analysis of their cytotoxic activities, drawing upon available experimental data to assist researchers, scientists, and drug development professionals in understanding their mechanisms of action and therapeutic potential.
Comparative Cytotoxicity Data
The cytotoxic efficacy of this compound and Eupalinolide B has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. It is important to note that direct comparisons are best made when compounds are tested under identical experimental conditions. One study directly compared the effects on the pancreatic cancer cell line MiaPaCa-2, finding Eupalinolide B to be the most potent among the eupalinolides tested.[1]
| Compound | Cell Line | Cancer Type | Assay | IC50 Values (µM) | Time Points (h) | Reference |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 10.34, 5.85, 3.57 | 24, 48, 72 | [2] |
| MDA-MB-453 | Triple-Negative Breast Cancer | MTT | 11.47, 7.06, 3.03 | 24, 48, 72 | [2] | |
| MDA-MB-468 | Breast Cancer | Not specified | Not specified | 24 | [3][4] | |
| Eupalinolide B | SMMC-7721 | Hepatic Carcinoma | CCK-8 | Dose-dependent inhibition observed at 6, 12, and 24 µM | 48 | |
| HCCLM3 | Hepatic Carcinoma | CCK-8 | Dose-dependent inhibition observed at 6, 12, and 24 µM | 48 | ||
| MiaPaCa-2 | Pancreatic Cancer | CCK-8 | Showed most pronounced effect compared to Eupalinolide A and O | Not specified | ||
| L-O2 | Normal Liver Cells | CCK-8 | No obvious toxicity observed | Not specified |
Mechanisms of Action: A Tale of Two Pathways
While both this compound and Eupalinolide B induce cell death in cancer cells, their underlying molecular mechanisms diverge, targeting distinct signaling pathways.
This compound: Inducer of Apoptosis and Cell Cycle Arrest
This compound primarily triggers apoptosis, a form of programmed cell death, and induces cell cycle arrest in breast cancer cells. Its cytotoxic effects are mediated through:
-
Induction of Apoptosis: this compound treatment leads to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This is followed by the activation of caspases, a family of proteases that execute the apoptotic process. The pan-caspase inhibitor Z-VAD-FMK has been shown to prevent this compound-induced cell death, confirming the caspase-dependent nature of the apoptosis.
-
ROS Generation: In triple-negative breast cancer (TNBC) cells, this compound stimulates the production of reactive oxygen species (ROS), which are critical mediators of apoptosis.
-
Modulation of Signaling Pathways: this compound has been shown to suppress the pro-survival Akt signaling pathway. Furthermore, it modulates the Akt/p38 MAPK signaling cascade, which is involved in the regulation of cell survival and apoptosis.
-
Cell Cycle Arrest: Treatment with this compound causes cells to accumulate in the G2/M phase of the cell cycle, thereby inhibiting their proliferation. This is associated with a decrease in the expression of key cell cycle regulatory proteins, cyclin B1 and cdc2.
Eupalinolide B: A Multifaceted Inducer of Cell Death
Eupalinolide B exhibits a broader range of cytotoxic mechanisms, including the induction of apoptosis, ferroptosis, and cuproptosis, depending on the cancer type.
-
Induction of Apoptosis and ROS Generation: In pancreatic cancer cells, Eupalinolide B induces apoptosis and elevates levels of reactive oxygen species (ROS).
-
Disruption of Copper Homeostasis and Cuproptosis: A novel mechanism identified for Eupalinolide B in pancreatic cancer is its ability to disrupt copper homeostasis, leading to a form of copper-dependent cell death known as cuproptosis.
-
Induction of Ferroptosis: In hepatic carcinoma and KRAS-mutant non-small cell lung cancer (NSCLC), Eupalinolide B has been shown to induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This is mediated through the ROS-ER-JNK pathway and the Nrf2/HO-1 signaling pathway.
-
Cell Cycle Arrest: Eupalinolide B can also halt the cell cycle at the S phase in hepatic carcinoma cells.
-
Selective Cytotoxicity: Notably, Eupalinolide B has been shown to selectively inhibit the proliferation of human hepatic carcinoma cells without affecting normal liver cells, highlighting its potential for targeted cancer therapy.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the complex biological processes involved, the following diagrams illustrate the signaling pathways of this compound and Eupalinolide B, as well as a general experimental workflow for assessing cytotoxicity.
References
- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Eupalinolide O vs. Eupalinolide J: A Comparative Guide to STAT3 Signaling Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Eupalinolide O and Eupalinolide J, with a focus on their mechanisms of action in cancer cells, particularly concerning the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
While both this compound and Eupalinolide J, sesquiterpene lactones isolated from Eupatorium lindleyanum, have demonstrated anticancer properties, current research indicates they achieve these effects through distinct signaling pathways. This guide synthesizes the available experimental data to delineate their individual roles, with a notable emphasis on the well-documented STAT3 inhibitory activity of Eupalinolide J and the current understanding of this compound's mechanism.
Performance Comparison: STAT3 Inhibition and Cytotoxicity
Current scientific literature extensively documents the role of Eupalinolide J as a potent inhibitor of the STAT3 signaling pathway. In contrast, direct experimental evidence detailing the effects of this compound on STAT3 signaling is not presently available. The primary mechanism of action attributed to this compound involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK pathway.
The following tables summarize the available quantitative data for both compounds.
Table 1: Cytotoxicity of this compound and Eupalinolide J in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line | IC50 (µM) at 72h | Citation |
| This compound | MDA-MB-231 | 3.57 | [1] |
| This compound | MDA-MB-453 | 3.03 | [1] |
| Eupalinolide J | MDA-MB-231 | 3.74 ± 0.58 | [2] |
| Eupalinolide J | MDA-MB-468 | 4.30 ± 0.39 | [2] |
Table 2: Mechanistic Comparison
| Feature | This compound | Eupalinolide J | Citation |
| Primary Target Pathway | ROS/Akt/p38 MAPK | STAT3 Signaling | [3] |
| Effect on STAT3 | Data not available | Promotes ubiquitin-dependent degradation | |
| Effect on p-STAT3 | Data not available | Reduces protein levels | |
| Downstream Effects | Induces apoptosis | Inhibits expression of STAT3 target genes (e.g., MMP-2, MMP-9) |
It is important to note that a key publication by Lou et al. (2019) on Eupalinolide J's effect on STAT3 signaling has been retracted. The data presented in this guide is cross-referenced with other non-retracted sources where possible.
Signaling Pathways and Mechanisms of Action
Eupalinolide J: A Direct Inhibitor of STAT3 Signaling
Eupalinolide J has been identified as a significant inhibitor of the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis. Experimental data indicates that Eupalinolide J reduces the protein levels of both total STAT3 and its activated, phosphorylated form (p-STAT3). The primary mechanism of this inhibition is the promotion of STAT3 ubiquitin-dependent degradation, leading to a downstream decrease in the expression of STAT3 target genes like MMP-2 and MMP-9, which are involved in cancer metastasis.
Caption: Eupalinolide J inhibits STAT3 signaling by promoting its degradation.
This compound: An Inducer of Apoptosis via ROS and Akt/p38 MAPK
The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the modulation of the Akt/p38 MAPK signaling pathway. There is currently no direct evidence to suggest that this compound inhibits the STAT3 signaling pathway.
Caption: this compound induces apoptosis via ROS and Akt/p38 MAPK pathways.
Experimental Protocols
The following are summaries of the key experimental protocols used in the cited studies to determine the effects of Eupalinolide J.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates at a specific density.
-
Treatment: Cells are treated with varying concentrations of Eupalinolide J or a vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, and a loading control like β-actin). This is followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Western blot experimental workflow.
Conclusion
For researchers and drug development professionals, this distinction is critical. Eupalinolide J presents a promising candidate for therapeutic strategies targeting STAT3-dependent cancers. Future research is warranted to investigate whether this compound has any direct or indirect effects on the STAT3 pathway, which would provide a more complete comparative profile of these two related but functionally distinct molecules.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Comparing the apoptotic mechanisms of Eupalinolide O and other sesquiterpene lactones
A Comparative Guide to the Apoptotic Mechanisms of Eupalinolide O and Other Sesquiterpene Lactones
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds that have garnered significant interest in oncology research due to their potent anti-cancer activities. A primary mechanism through which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. This guide provides a detailed comparison of the apoptotic mechanisms of this compound, a novel sesquiterpene lactone, with other well-characterized members of this class, namely Parthenolide, Helenalin, and Costunolide. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to aid in the evaluation and future development of these promising anti-cancer agents.
Data Presentation
The following tables summarize the quantitative data on the apoptotic effects of this compound and other selected sesquiterpene lactones.
Table 1: Cytotoxicity of Sesquiterpene Lactones in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Citation |
| This compound | MDA-MB-468 | Breast Cancer | 1.04 | 72 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.85 | 48 | [2] | |
| MDA-MB-453 | Triple-Negative Breast Cancer | 7.06 | 48 | [2] | |
| Parthenolide | 5637 | Bladder Cancer | ~5-10 (Significant viability decrease) | 48 | [3] |
| LNCaP | Prostate Cancer | 8 | 48 | [4] | |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | Not Specified | ||
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | Not Specified | ||
| Helenalin | DU145 | Prostate Cancer | 8 (Optimal concentration for experiments) | Not Specified | |
| PC-3 | Prostate Cancer | 4 (Optimal concentration for experiments) | Not Specified | ||
| Costunolide | YD-10B | Oral Cancer | ~10 (Concentration for experiments) | 24 | |
| Ca9-22 | Oral Cancer | ~10 (Concentration for experiments) | 24 |
Table 2: Comparative Effects on Key Apoptotic Markers
| Compound | Key Apoptotic Events | Observed Effects | Supporting Evidence | Citation |
| This compound | Caspase Activation | Activation of caspase-3, -8, and -9. | Western Blot | |
| Mitochondrial Membrane Potential (MMP) | Loss of MMP. | Flow Cytometry | ||
| ROS Generation | Increased intracellular ROS. | Not Specified | ||
| Signaling Pathways | Inhibition of Akt; Activation of p38 MAPK. | Western Blot | ||
| Parthenolide | Bcl-2 Family Proteins | Downregulation of Bcl-2 and phosphorylated Bad. | Western Blot | |
| PARP Cleavage | Dose-dependent increase in PARP cleavage. | Western Blot | ||
| Caspase Activation | Implied activation of caspase-3 and -9. | Inferred from PARP cleavage | ||
| Transcription Factors | Inhibition of NF-κB and STATs. | Not Specified | ||
| Helenalin | ROS Generation | Dose-dependent increase in intracellular ROS. | DCFH-DA Staining | |
| Apoptosis Induction | ROS-dependent apoptosis. | Flow Cytometry | ||
| Endoplasmic Reticulum (ER) Stress | Induction of ER stress markers (ATF4, CHOP), but independent of apoptosis. | Western Blot | ||
| Costunolide | Intrinsic Apoptosis Pathway | Increased Bax/Bcl-2 ratio, decreased MMP, cytochrome c release, activation of caspase-9 and -3. | Western Blot, Flow Cytometry | |
| Autophagy | Induction of autophagy. | GFP-LC3 Puncta Formation | ||
| Signaling Pathways | Activation of ROS/JNK-dependent signaling. | Western Blot with inhibitors |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is a generalized procedure for quantifying apoptosis using flow cytometry.
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with the sesquiterpene lactone of interest at various concentrations and time points.
-
Harvest cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol outlines the general steps for detecting changes in the expression of key apoptotic proteins.
-
Cell Lysis:
-
After treatment with the sesquiterpene lactone, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p-Akt, p-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method for detecting intracellular ROS levels.
-
Cell Treatment:
-
Seed cells in a suitable plate and treat with the sesquiterpene lactone.
-
-
Staining:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10 µM) for 30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) in the presence of ROS.
-
-
Analysis:
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells under a fluorescence microscope.
-
Caspase Activity Assay
This protocol outlines a method to quantify the activity of specific caspases.
-
Lysate Preparation:
-
Treat cells with the sesquiterpene lactone and prepare cell lysates as described for Western blotting, but without protease inhibitors that could interfere with caspase activity.
-
-
Assay Reaction:
-
In a 96-well plate, add a specific amount of protein lysate to each well.
-
Add a fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity in the lysate.
-
Visualization of Apoptotic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed.
Caption: Apoptotic signaling pathway induced by this compound.
Caption: Distinct apoptotic mechanisms of other sesquiterpene lactones.
Caption: Generalized workflow for assessing apoptosis.
Comparative Analysis of Apoptotic Mechanisms
This compound and other sesquiterpene lactones induce apoptosis through both common and distinct molecular mechanisms. A comparative analysis reveals key differences in their primary targets and signaling pathways.
This compound: The apoptotic mechanism of this compound is multifaceted, involving the intrinsic and extrinsic pathways, as well as the modulation of key survival signaling cascades. In human breast cancer cells, this compound has been shown to induce a loss of mitochondrial membrane potential and activate caspases, which are hallmarks of the intrinsic apoptotic pathway. Specifically, it triggers the activation of initiator caspases-8 and -9, and the executioner caspase-3. A significant aspect of its action is the generation of reactive oxygen species (ROS). Furthermore, this compound has been demonstrated to suppress the pro-survival Akt signaling pathway while activating the pro-apoptotic p38 MAPK pathway in triple-negative breast cancer cells.
Parthenolide: Parthenolide, one of the most extensively studied sesquiterpene lactones, primarily induces apoptosis by targeting transcription factors and the Bcl-2 family of proteins. It is a well-known inhibitor of NF-κB, a key regulator of inflammation and cell survival. By inhibiting NF-κB, Parthenolide can sensitize cancer cells to apoptotic stimuli. In bladder cancer cells, it has been shown to downregulate the anti-apoptotic protein Bcl-2 and phosphorylated Bad, leading to the activation of the mitochondrial apoptotic pathway. This is further evidenced by the cleavage of PARP, a substrate of activated caspase-3.
Helenalin: The pro-apoptotic activity of Helenalin is strongly linked to the induction of oxidative stress. In renal carcinoma cells, Helenalin treatment leads to a significant increase in intracellular ROS levels, and the scavenging of ROS has been shown to abrogate Helenalin-induced apoptosis. While it can also induce markers of endoplasmic reticulum (ER) stress, this effect appears to be independent of its ability to trigger apoptosis. This suggests that ROS generation is the primary driver of Helenalin's apoptotic effects in these cells.
Costunolide: Costunolide induces cancer cell death through a combination of apoptosis and autophagy, often mediated by ROS. In renal cancer cells, Costunolide promotes the intrinsic apoptotic pathway by increasing the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases-9 and -3. Concurrently, it activates the ROS/JNK signaling pathway, which not only contributes to apoptosis but also triggers autophagy. This dual induction of cell death pathways highlights a complex mechanism of action for Costunolide.
Conclusion
This compound emerges as a potent inducer of apoptosis, engaging multiple cellular pathways, including caspase activation, mitochondrial dysregulation, ROS generation, and modulation of the Akt/p38 MAPK signaling axis. In comparison, while other sesquiterpene lactones like Parthenolide, Helenalin, and Costunolide also converge on inducing apoptosis, their primary upstream mechanisms can differ. Parthenolide is distinguished by its potent inhibition of pro-survival transcription factors, Helenalin by its strong reliance on ROS-mediated cell death, and Costunolide by its dual induction of apoptosis and autophagy.
This comparative guide underscores the therapeutic potential of sesquiterpene lactones as anti-cancer agents and highlights the nuanced differences in their mechanisms of action. A thorough understanding of these distinct pathways is paramount for the rational design of future cancer therapies, potentially enabling the selection of specific sesquiterpene lactones for particular cancer types or in combination with other therapeutic agents to achieve synergistic effects. Further research into the detailed molecular interactions of these compounds will undoubtedly pave the way for their clinical application.
References
Eupalinolide O and Doxorubicin: A Comparative Analysis of Efficacy in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer efficacy of Eupalinolide O, a novel sesquiterpene lactone, and Doxorubicin, a conventional chemotherapeutic agent, in preclinical breast cancer models. This analysis is based on available experimental data and aims to objectively present the performance of each compound.
I. Overview of Compounds
This compound is a natural compound isolated from Eupatorium lindleyanum DC. that has demonstrated significant anti-cancer properties.[1][2] It is emerging as a potential therapeutic agent, particularly for aggressive breast cancer subtypes like triple-negative breast cancer (TNBC).[2]
Doxorubicin is a well-established anthracycline antibiotic and a cornerstone of chemotherapy regimens for various cancers, including breast cancer.[3][4] Its potent cytotoxic effects are well-documented, as are its significant side effects, most notably cardiotoxicity.
II. In Vitro Efficacy
A. Cytotoxicity and IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for a related Eupalinolide compound, Eupalinolide J, in different breast cancer cell lines. Data for a direct comparison with Doxorubicin under the same experimental conditions is not available in the reviewed literature.
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 3.74 ± 0.58 | |
| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | 72 | 4.30 ± 0.39 |
Note: Eupalinolide J is a closely related compound to this compound and is often studied for its anti-cancer effects.
B. Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to grow into a colony. This compound has been shown to inhibit colony formation in TNBC cells in a concentration-dependent manner.
| Cell Line | This compound Concentration (µM) | Colony Number (Mean ± SD) | Reference |
| MDA-MB-231 | 0 | 100 (Control) | |
| 1 | 76.00 ± 7.00 | ||
| 5 | 68.00 ± 6.08 | ||
| 10 | 59.67 ± 6.11 | ||
| 20 | 31.33 ± 3.21 | ||
| MDA-MB-453 | 0 | 100 (Control) | |
| 1 | 78.33 ± 8.08 | ||
| 5 | 71.67 ± 6.66 | ||
| 10 | 61.67 ± 5.13 | ||
| 20 | 53.00 ± 4.36 |
III. In Vivo Efficacy
A. Xenograft Tumor Growth Inhibition
In vivo studies using mouse xenograft models have demonstrated the tumor growth inhibitory effects of this compound and a related compound, Eupalinolide J.
| Compound | Animal Model | Cell Line | Treatment | Tumor Growth Inhibition | Reference |
| Eupalinolide J | BALB/c nude mice | MDA-MB-231 | 20 mg/kg, intraperitoneally for 20 days | Significant inhibition of tumor growth | |
| Doxorubicin (BNS-DOX) | Mice | Breast Tumor Models | 2 mg/kg | 60% reduction in tumor growth compared to free DOX |
Note: BNS-DOX is a β-cyclodextrin nanosponges formulation of Doxorubicin.
IV. Mechanisms of Action
A. This compound
This compound exerts its anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: this compound induces programmed cell death in breast cancer cells. This is mediated through the loss of mitochondrial membrane potential and the activation of caspases.
-
Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.
-
Modulation of Signaling Pathways: this compound has been shown to inhibit the Akt signaling pathway and modulate the p38 MAPK pathway. A related compound, Eupalinolide J, targets the STAT3 signaling pathway.
Caption: Signaling pathway of this compound in breast cancer cells.
B. Doxorubicin
Doxorubicin's primary mechanisms of action include:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, distorting its structure and inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin forms a complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): It undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
Caption: Mechanism of action of Doxorubicin.
V. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of the compounds on breast cancer cells.
-
Procedure:
-
Breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or Doxorubicin for specified time periods (e.g., 24, 48, 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
-
Caption: Workflow for the MTT cell viability assay.
B. Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic cells after treatment.
-
Procedure:
-
Cells are treated with the compounds as described for the viability assay.
-
Both floating and adherent cells are collected and washed with PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by a flow cytometer.
-
Annexin V positive/PI negative cells are identified as early apoptotic, and Annexin V positive/PI positive cells as late apoptotic or necrotic.
-
C. In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Procedure:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically injected with human breast cancer cells.
-
Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups.
-
The treatment group receives the compound (e.g., this compound or Doxorubicin) via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).
-
VI. Comparative Discussion and Conclusion
The available preclinical data suggests that both this compound and Doxorubicin are effective in inhibiting the growth of breast cancer cells, albeit through different primary mechanisms.
This compound shows promise as a targeted agent, particularly for TNBC, a subtype with limited treatment options. Its ability to induce apoptosis and cell cycle arrest through the modulation of specific signaling pathways like Akt and p38 MAPK suggests a more targeted approach compared to the broad cytotoxicity of Doxorubicin. The selectivity of this compound for cancer cells over normal epithelial cells, as suggested by some studies, is a significant advantage.
Doxorubicin remains a potent and widely used chemotherapeutic agent. Its mechanism of action, primarily through DNA damage, is effective against a broad range of cancer cells. However, its clinical utility is often limited by severe side effects, particularly cardiotoxicity, and the development of drug resistance.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
The Role of Reactive Oxygen Species in Eupalinolide O-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eupalinolide O's performance in inducing cell death through the generation of Reactive Oxygen Species (ROS) against other sesquiterpene lactones. The information presented herein is based on available experimental data to objectively evaluate its potential as a therapeutic agent.
Comparative Analysis of Cytotoxicity and Apoptosis Induction
This compound demonstrates significant cytotoxic and pro-apoptotic effects in various cancer cell lines. Its efficacy is often compared with other eupalinolides and related compounds like Parthenolide. The following tables summarize key quantitative data from multiple studies to facilitate a comparative assessment.
Table 1: Comparative Cytotoxicity (IC50 Values) of this compound and Alternatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Treatment Time (h) |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | 10.34 | 24 |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 5.85 | 48 | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 3.57 | 72 | |
| MDA-MB-453 (Triple-Negative Breast Cancer) | 11.47 | 24 | |
| MDA-MB-453 (Triple-Negative Breast Cancer) | 7.06 | 48 | |
| MDA-MB-453 (Triple-Negative Breast Cancer) | 3.03 | 72 | |
| Eupalinolide A | A549 (Non-Small Cell Lung Cancer) | Not explicitly stated, but apoptosis significantly increased at tested concentrations. | - |
| H1299 (Non-Small Cell Lung Cancer) | Not explicitly stated, but apoptosis significantly increased at tested concentrations. | - | |
| Eupalinolide B | TU686 (Laryngeal Cancer) | 6.73 | - |
| TU212 (Laryngeal Cancer) | 1.03 | - | |
| M4e (Laryngeal Cancer) | 3.12 | - | |
| AMC-HN-8 (Laryngeal Cancer) | 2.13 | - | |
| Hep-2 (Laryngeal Cancer) | 9.07 | - | |
| Eupalinolide J | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.74 ± 0.58 | - |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 4.30 ± 0.39 | - | |
| Parthenolide | A549 (Lung Carcinoma) | 4.3 | - |
| TE671 (Medulloblastoma) | 6.5 | - | |
| HT-29 (Colon Adenocarcinoma) | 7.0 | - | |
| SiHa (Cervical Cancer) | 8.42 ± 0.76 | 48 | |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82 | 48 | |
| GLC-82 (Non-Small Cell Lung Cancer) | 6.07 ± 0.45 | - |
Table 2: Comparison of ROS Production and Apoptosis Induction
| Compound | Cell Line | ROS Production (Fold Increase) | Apoptosis Induction (%) |
| This compound | TNBC Cells | Elevated ROS content observed.[1] | Treatment with 8 µM for 24h resulted in 65.01% apoptotic cells in MDA-MB-468.[2] |
| Eupalinolide A | A549 | 2.46 | Increased from 1.79% to 47.29%.[2] |
| H1299 | 1.32 | Increased from 4.66% to 44.43%.[2] | |
| Eupalinolide B | Pancreatic Cancer Cells | Elevated ROS levels observed.[3] | Induces apoptosis. |
| Parthenolide | GLC-82 | - | 19.82% (5 µM), 27.17% (10 µM), 37.30% (20 µM). |
Signaling Pathways in ROS-Mediated Cell Death
This compound and its alternatives initiate cell death through the modulation of various signaling pathways, often triggered by an increase in intracellular ROS.
This compound Signaling Pathway
This compound induces apoptosis in triple-negative breast cancer cells by increasing ROS generation, which in turn modulates the Akt/p38 MAPK signaling pathway. This leads to a decrease in mitochondrial membrane potential and subsequent activation of the caspase cascade.
This compound-induced apoptotic pathway.
Comparative Signaling Pathways
Other eupalinolides and Parthenolide utilize similar, yet distinct, ROS-dependent mechanisms to induce cell death.
Comparative overview of apoptotic pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compounds.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol is for quantifying the generation of intracellular ROS.
Materials:
-
6-well plates
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Wash the cells twice with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence microscope.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection and quantification of apoptotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting the expression levels of apoptosis-related proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Akt, p-Akt, p38, p-p38, Bcl-2, Bax, Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with the test compounds, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the role of ROS in this compound-induced cell death.
Workflow for investigating ROS-mediated cell death.
References
Cross-Validation of Eupalinolide O's Effect on the Akt Pathway: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Eupalinolide O's effect on the Akt signaling pathway against established clinical inhibitors. This document outlines supporting experimental data, detailed protocols, and visual representations to facilitate a thorough understanding of its potential as a therapeutic agent.
This compound, a natural sesquiterpene lactone, has demonstrated promising anti-cancer properties, particularly in triple-negative breast cancer (TNBC). Its mechanism of action involves the modulation of key signaling pathways, with a notable impact on the PI3K/Akt cascade, a critical regulator of cell survival, proliferation, and apoptosis. This guide serves to cross-validate the effects of this compound by comparing its activity with that of clinically relevant inhibitors of the Akt pathway, providing a framework for its evaluation as a potential therapeutic candidate.
Comparative Analysis of Akt Pathway Inhibition
The efficacy of this compound in modulating the Akt pathway is benchmarked against three prominent inhibitors: Alpelisib (a PI3Kα inhibitor), Capivasertib, and Ipatasertib (pan-Akt inhibitors). The following tables summarize the quantitative data on their effects on cell viability and Akt phosphorylation in breast cancer cell lines, primarily the MDA-MB-231 triple-negative breast cancer line.
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | MDA-MB-231 | MTT Assay | 24h: 10.34 µM | IC50 | [1] |
| 48h: 5.85 µM | IC50 | [1] | |||
| 72h: 3.57 µM | IC50 | [1] | |||
| Colony Formation | 1, 5, 10, 20 µM | Dose-dependent reduction in colony number | [1] | ||
| Western Blot | 10 µM | Marked decrease in Akt phosphorylation | [1] | ||
| Alpelisib | MDA-MB-231 | Cell Viability | 10, 100, 1000 ng/mL | Marginal effect on viability when used alone | |
| T-47D (PIK3CA mutant) | Western Blot | Not Specified | Downregulation of p110α expression | ||
| Capivasertib | MCF-7 | Western Blot | 5 µM | 2-fold increase in pAkt/Akt ratio (due to feedback) | |
| ER+ Breast Cancer | Immunohistochemistry | 480 mg bid | Significant decrease in pGSK3β and pPRAS40 | ||
| Ipatasertib | MDA-MB-231BR | Cell Viability | Not Specified | Significant reduction in cell viability | |
| SUM159 | Migration Assay | Not Specified | Reduction in cell migration ability | ||
| HCT116 | Western Blot | Not Specified | Obvious decrease in Akt phosphorylation |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound or comparator drugs for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot Analysis for Akt Phosphorylation
This technique is used to detect and quantify the levels of total and phosphorylated Akt.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and calculate the ratio of phosphorylated Akt to total Akt.
In Vitro Akt Kinase Assay
This assay directly measures the enzymatic activity of Akt.
-
Immunoprecipitation: Immunoprecipitate Akt from cell lysates using an immobilized Akt antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated Akt in a kinase buffer containing ATP and a specific GSK-3 fusion protein as a substrate.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes to allow for the phosphorylation of the GSK-3 substrate.
-
Detection: Terminate the reaction and detect the phosphorylated GSK-3 substrate by Western blotting using a phospho-GSK-3α/β (Ser21/9) antibody.
-
Analysis: The intensity of the phosphorylated GSK-3 band is proportional to the kinase activity of Akt.
Conclusion
The available data strongly suggests that this compound is a potent inhibitor of the Akt signaling pathway, leading to decreased cell viability and proliferation in triple-negative breast cancer cells. While direct quantitative comparisons of Akt phosphorylation inhibition are still emerging, the qualitative evidence, coupled with its significant effect on cell viability at micromolar concentrations, positions this compound as a compelling candidate for further preclinical and clinical investigation. Its performance, when viewed alongside established inhibitors like Alpelisib, Capivasertib, and Ipatasertib, underscores its potential as a novel therapeutic strategy targeting the Akt pathway in cancer. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and its therapeutic applications.
References
A Head-to-Head Comparison of Eupalinolide O and Paclitaxel in Oncology Research
For researchers and drug development professionals exploring novel anti-cancer agents, this guide provides a comprehensive head-to-head comparison of the natural sesquiterpene lactone, Eupalinolide O, and the well-established chemotherapeutic drug, paclitaxel (B517696). While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective overview of their respective mechanisms of action, cytotoxic profiles, and effects on cellular signaling pathways.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Paclitaxel |
| Primary Target | Not definitively established; appears to induce ROS and modulate signaling pathways. | Binds to β-tubulin subunit of microtubules.[1] |
| Mechanism of Action | Induces apoptosis through reactive oxygen species (ROS) generation and modulation of Akt/p38 MAPK signaling pathway; causes cell cycle arrest at the G2/M phase.[2][3][4] | Stabilizes microtubules, preventing their depolymerization, which leads to mitotic arrest at the G2/M phase and subsequent apoptosis. |
| Reported IC50 Range | Micromolar (µM) range in breast cancer cell lines. | Nanomolar (nM) range in various human tumor cell lines. |
Cytotoxicity Profile
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various cancer cell lines as reported in the literature. It is important to note that these values were not obtained from a single head-to-head study and experimental conditions may have varied.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 10.34 | |
| 48 h | 5.85 | |||
| 72 h | 3.57 | |||
| MDA-MB-453 | Triple-Negative Breast Cancer | 24 h | 11.47 | |
| 48 h | 7.06 | |||
| 72 h | 3.03 | |||
| MDA-MB-468 | Breast Cancer | 72 h | 1.04 |
Table 2: Cytotoxicity of Paclitaxel
| Cell Line | Cancer Type | Incubation Time | IC50 (nM) | Reference |
| Various Human Tumor Cell Lines | Multiple | 24 h | 2.5 - 7.5 |
Signaling Pathways and Mechanism of Action
This compound and paclitaxel induce apoptosis and cell cycle arrest through distinct signaling cascades.
This compound Signaling Pathway
This compound has been shown to induce apoptosis in triple-negative breast cancer cells by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway. Increased ROS levels can lead to cellular stress and trigger apoptotic pathways. The inhibition of the pro-survival Akt pathway and activation of the stress-related p38 MAPK pathway further contribute to programmed cell death. This compound also induces cell cycle arrest at the G2/M phase, though the precise molecular mechanism for this is not as well-defined as for paclitaxel.
References
Eupalinolide O: A Comparative Guide to its In Vivo Antitumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo antitumor activity of Eupalinolide O, a sesquiterpene lactone, in comparison to other relevant compounds and standard chemotherapeutic agents. The information presented is based on preclinical studies and aims to provide a valuable resource for researchers in oncology and drug discovery.
Comparative Analysis of In Vivo Antitumor Activity
This compound has demonstrated significant antitumor effects in preclinical models of triple-negative breast cancer (TNBC). To provide a broader context for its efficacy, this section compares its activity with its analogs, Eupalinolide A and Eupalinolide B, in different cancer models.
| Compound | Cancer Model | Cell Line | Treatment Regimen | Key Findings | Reference |
| This compound | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 and MDA-MB-453 | 15 mg/kg/d and 30 mg/kg/d, intraperitoneal injection for 20 days | Significantly suppressed tumor growth. High dose (30 mg/kg/d) showed comparable effects to Adriamycin (doxorubicin). | [1] |
| Eupalinolide A | Non-Small Cell Lung Cancer (NSCLC) | A549 | 25 mg/kg | Markedly inhibited tumor growth, with both tumor weight and volume decreased by more than 60%. | [2] |
| Eupalinolide B | Pancreatic Cancer | PANC-1 | Not specified | Significantly slower tumor growth, with substantially reduced tumor volume and weight compared to the control group. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the experimental protocol used in the in vivo assessment of this compound's antitumor activity in a triple-negative breast cancer model.
In Vivo Xenograft Model for Triple-Negative Breast Cancer
-
Animal Model: Nude mice were used for the study.
-
Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-453 were utilized.
-
Tumor Induction: 2.5 x 10^6 cells were injected into the mammary fat pads of the mice to establish xenograft tumors.
-
Treatment Groups:
-
Control group: Received saline.
-
This compound (Low dose): 15 mg/kg/day administered via intraperitoneal injection.
-
This compound (High dose): 30 mg/kg/day administered via intraperitoneal injection.
-
Adriamycin (Doxorubicin) group: Served as a positive control.
-
-
Treatment Duration: The treatment was carried out for 20 days.
-
Outcome Measures: Tumor volume and weight were measured to assess the antitumor efficacy.[1]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the antitumor activity of this compound and its comparators is essential for targeted drug development.
This compound Signaling Pathway
This compound exerts its antitumor effects in triple-negative breast cancer by modulating the generation of reactive oxygen species (ROS) and subsequently impacting the Akt/p38 MAPK signaling pathway. This leads to the induction of apoptosis in cancer cells.[1]
Caption: this compound induces apoptosis in TNBC cells via the ROS/Akt/p38 MAPK pathway.
Experimental Workflow for In Vivo Antitumor Assay
The following diagram illustrates the typical workflow for evaluating the in vivo antitumor activity of a compound using a xenograft mouse model.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide O: A Comparative Analysis of Induced Gene Expression Changes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by Eupalinolide O and its analogues, Eupalinolide A and B. The information is compiled from recent studies to support research and drug development efforts, with a focus on the anti-cancer properties of these natural compounds.
Comparative Overview of Eupalinolide-Induced Gene Expression Changes
This compound and its related compounds have been shown to elicit distinct gene expression profiles in various cancer cell lines. While comprehensive transcriptomic data for this compound is not yet publicly available, studies on its analogues, Eupalinolide A and B, provide valuable insights into their mechanisms of action through RNA sequencing analysis. This compound's effects have been characterized primarily through its impact on specific signaling pathways.
| Feature | This compound | Eupalinolide A | Eupalinolide B |
| Primary Cancer Cell Line(s) Studied | Triple-Negative Breast Cancer (TNBC): MDA-MB-231, MDA-MB-453 | Non-Small Cell Lung Cancer (NSCLC): A549, H1299; Hepatocellular Carcinoma: SMMC-7721, HCCLM3 | Pancreatic Cancer: PANC-1 |
| Reported Gene Expression Changes | Specific protein expression changes identified. | A549 cells: 404 upregulated, 394 downregulated genes.[1] H1299 cells: 3,613 upregulated, 3,996 downregulated genes.[1] | 145 upregulated, 134 downregulated genes.[2] |
| Key Signaling Pathways Modulated | - ROS Generation[3] - Akt/p38 MAPK Signaling[3] | - ROS/ERK Signaling - AMPK/mTOR/SCD1 Signaling | - ROS Generation - MAPK Signaling - Copper Ion Binding / Cuproptosis |
| Primary Cellular Response | Apoptosis, Cell Cycle Arrest at G2/M | Ferroptosis, Apoptosis, Autophagy | Apoptosis, potential Cuproptosis |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound in TNBC
Caption: this compound induced signaling cascade in TNBC.
Comparative Signaling Pathways of Eupalinolide A and B
Caption: Mechanisms of Eupalinolide A and B in cancer cells.
General Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing Eupalinolide-induced gene expression.
Experimental Protocols
The following protocols are summarized from the methodologies reported in the referenced studies.
Cell Culture and Treatment
-
Cell Lines: Human non-small cell lung cancer cell lines (A549 and H1299) and pancreatic cancer cell line (PANC-1) were used.
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Eupalinolide Treatment: Cells were treated with varying concentrations of Eupalinolide A or B (e.g., 0-30 µM) or DMSO as a control for specified time periods (e.g., 48 hours) before harvesting for analysis.
RNA Sequencing and Analysis
-
RNA Extraction: Total RNA was extracted from treated and control cells using a commercially available kit (e.g., TRnaZol RNA Kit) following the manufacturer's instructions.
-
cDNA Synthesis and Library Preparation: A specific amount of total RNA (e.g., 5 mg) was used for cDNA synthesis using a reverse transcription master mix. Subsequently, sequencing libraries were prepared.
-
Sequencing: The prepared libraries were sequenced using a high-throughput sequencing platform.
-
Data Analysis:
-
Raw sequencing data was filtered and mapped to the human reference genome.
-
Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated upon treatment. A common threshold for significance is a p-value < 0.05 and a log-fold change > 1.5.
-
Functional enrichment analysis (e.g., GO and KEGG pathway analysis) was conducted on the differentially expressed genes to identify the biological processes and signaling pathways affected by the treatment.
-
Validation of Gene Expression Changes
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of selected differentially expressed genes were validated by qRT-PCR. Total RNA was reverse transcribed to cDNA, and qRT-PCR was performed using specific primers for the target genes and a reference gene (e.g., β-actin) for normalization.
-
Western Blotting: Changes in the protein expression levels of key genes were validated by Western blotting. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Eupalinolide O in a Laboratory Setting
Key Safety Considerations:
Based on the Safety Data Sheet for Eupalinolide H, it is prudent to handle Eupalinolide O with caution. Eupalinolide H is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, it is crucial to prevent its release into the environment.
Proper Disposal Procedures for this compound
Researchers, scientists, and drug development professionals must adhere to the following step-by-step procedures for the proper disposal of this compound and its contaminated materials.
1. Waste Identification and Segregation:
-
Identify as Hazardous Waste: Due to its potential biological activity and the aquatic toxicity of related compounds, all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), should be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Containerization and Labeling:
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container should be kept closed except when adding waste.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's waste management guidelines.
3. Disposal Pathway:
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols. They can provide guidance on the appropriate waste streams and arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Professional Disposal: The recommended disposal method is to send the waste to an approved waste disposal plant.[3] This ensures that the compound is managed and destroyed in an environmentally responsible manner.
-
Avoid Sewer Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[4] Its potential aquatic toxicity poses a significant environmental risk.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and waste management protocols.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide H|1402067-83-7|MSDS [dcchemicals.com]
- 4. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for Eupalinolide O
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Eupalinolide O. The information herein is designed to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free nitrile gloves[4]. Change gloves immediately if contaminated. | Thicker, chemical-resistant gloves (e.g., butyl rubber) as an outer layer. |
| Body Protection | A disposable, solid-front, back-closing laboratory gown. A lab coat is not sufficient. | A disposable, chemical-resistant suit or apron over the laboratory gown[5]. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. | Tightly fitting chemical splash goggles or a full-face shield. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a certified chemical fume hood. | A NIOSH-approved N95 respirator or higher (e.g., a full-face respirator with appropriate cartridges) if there is a risk of aerosolization or handling powders outside of a fume hood. |
| Foot Protection | Closed-toe shoes. | Chemical-resistant shoe covers. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure experimental integrity.
2.1. Preparation and Weighing
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.
-
Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) after weighing.
2.2. Solution Preparation
-
When dissolving this compound, add the solvent to the weighed compound slowly to avoid splashing.
-
Cap and vortex or sonicate the solution within the chemical fume hood until fully dissolved.
-
Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard symbols.
2.3. Experimental Use
-
When treating cells or animals with this compound, wear all recommended PPE.
-
Perform all procedures on a disposable absorbent bench pad to contain any spills.
-
Use a biological safety cabinet for in vitro experiments involving cell culture to maintain sterility and containment.
Workflow for Preparing this compound Solution
Caption: Workflow for the safe preparation of this compound solution.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused or Expired Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste pickup. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed hazardous waste container lined with a chemically resistant bag. Do not mix with regular laboratory trash. |
| Aqueous Waste Solutions | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. The container should be compatible with the solvents used. |
| Contaminated PPE (gloves, gowns, etc.) | Remove PPE carefully to avoid self-contamination. Dispose of in a designated hazardous waste container immediately after use. |
Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the effects of this compound on cancer cells.
Objective: To determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control.
Signaling Pathway Affected by this compound
Caption: this compound induces apoptosis via ROS and Akt/p38 MAPK pathways.
References
- 1. Eupalinolide H|1402067-83-7|MSDS [dcchemicals.com]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pogo.ca [pogo.ca]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
